2-(2-Chloro-benzoimidazol-1-yl)-ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-chlorobenzimidazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c10-9-11-7-3-1-2-4-8(7)12(9)5-6-13/h1-4,13H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXRGDWCSOGFTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360205 | |
| Record name | 2-(2-Chloro-benzoimidazol-1-yl)-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40019-65-6 | |
| Record name | 2-(2-Chloro-benzoimidazol-1-yl)-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(2-Chloro-benzoimidazol-1-yl)-ethanol
Abstract
This technical guide provides a comprehensive overview of a robust and reliable synthetic pathway for the preparation of 2-(2-Chloro-benzoimidazol-1-yl)-ethanol, a key intermediate in the development of various pharmacologically active molecules. The synthesis is presented as a two-stage process, commencing with the formation of the 2-chlorobenzimidazole core, followed by its N-alkylation to introduce the 2-hydroxyethyl moiety. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering not only detailed experimental protocols but also insights into the underlying chemical principles, potential challenges, and characterization of the target compound.
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities. The targeted introduction of various substituents onto the benzimidazole ring system allows for the fine-tuning of their pharmacological profiles. This compound serves as a valuable building block, with the reactive chloro-substituent at the 2-position providing a handle for further chemical modifications, and the hydroxyethyl group at the N-1 position influencing solubility and potential metabolic pathways. This guide delineates a scientifically sound and reproducible methodology for the synthesis of this important intermediate.
Overall Synthetic Strategy
The synthesis of this compound is most efficiently achieved through a two-part strategy. The initial phase focuses on the construction of the 2-chlorobenzimidazole precursor. Subsequently, an N-alkylation reaction is employed to introduce the 2-hydroxyethyl side chain.
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(2-Chloro-benzoimidazol-1-yl)-ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 2-(2-Chloro-benzoimidazol-1-yl)-ethanol. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount. This document serves as a detailed reference for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The predicted data herein is generated using established computational methods and interpreted based on extensive literature precedents for analogous benzimidazole derivatives.
Molecular Structure and Significance
This compound belongs to the benzimidazole class of heterocyclic compounds, which are core structures in numerous pharmaceuticals due to their diverse biological activities. The presence of a chlorine atom at the 2-position and a hydroxyethyl group at the N1-position introduces specific functionalities that can influence the molecule's reactivity, polarity, and potential for intermolecular interactions, making its unambiguous characterization essential for research and development.
Synthesis of this compound
A representative synthesis for N-alkylated 2-chlorobenzimidazoles involves the N-alkylation of the parent 2-chlorobenzimidazole. The following protocol is a plausible method for the synthesis of the title compound.
Experimental Protocol: N-Alkylation of 2-Chlorobenzimidazole
-
Reaction Setup: To a solution of 2-chlorobenzimidazole (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Addition of Alkylating Agent: To the stirred suspension, add 2-bromoethanol (1.2 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Caption: Synthetic workflow for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a primary tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-4/H-7 | 7.6 - 7.8 | m | 2H | Aromatic |
| H-5/H-6 | 7.2 - 7.4 | m | 2H | Aromatic |
| -CH₂-N | ~4.5 | t | 2H | Methylene adjacent to N |
| -CH₂-O | ~4.0 | t | 2H | Methylene adjacent to O |
| -OH | Variable | br s | 1H | Hydroxyl |
Interpretation of the Predicted ¹H NMR Spectrum
-
Aromatic Protons (7.2 - 7.8 ppm): The four protons on the benzene ring of the benzimidazole core are expected to appear in the downfield region. Due to the unsymmetrical substitution at the N1-position, all four aromatic protons are chemically non-equivalent and will likely appear as a complex multiplet.
-
N-Methylene Protons (~4.5 ppm): The two protons of the methylene group directly attached to the nitrogen atom of the benzimidazole ring are deshielded and are expected to resonate as a triplet due to coupling with the adjacent methylene group.
-
O-Methylene Protons (~4.0 ppm): The two protons of the methylene group attached to the hydroxyl group will also appear as a triplet, coupled to the N-methylene protons.
-
Hydroxyl Proton (Variable): The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature. It typically appears as a broad singlet.
Standard Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: The spectrum is typically acquired on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters: A standard single-pulse experiment is used with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is generally adequate.
-
Data Processing: The acquired free induction decay (FID) is processed by Fourier transformation, followed by phasing and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the number of non-equivalent carbon atoms and their chemical environments within a molecule.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~145 |
| C3a | ~142 |
| C7a | ~135 |
| C4/C7 | ~123 |
| C5/C6 | ~122 |
| -CH₂-N | ~48 |
| -CH₂-O | ~60 |
Interpretation of the Predicted ¹³C NMR Spectrum
-
Benzimidazole Ring Carbons (110-145 ppm): The carbon atoms of the benzimidazole ring resonate in the aromatic region. The C2 carbon, being directly attached to a chlorine atom and two nitrogen atoms, is expected to be the most deshielded. The bridgehead carbons (C3a and C7a) will also appear downfield.
-
N-Methylene Carbon (~48 ppm): The carbon of the methylene group attached to the nitrogen atom is expected to appear in the aliphatic region.
-
O-Methylene Carbon (~60 ppm): The carbon of the methylene group attached to the oxygen atom will be further downfield compared to the N-methylene carbon due to the higher electronegativity of oxygen.
Standard Experimental Protocol for ¹³C NMR
-
Sample Preparation: A higher concentration of the sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Acquisition Parameters: A standard proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the accurate integration of quaternary carbons.
-
Data Processing: Similar to ¹H NMR, the data is processed by Fourier transformation, phasing, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to specific molecular vibrations.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| ~1620 | Medium | C=N stretch (imidazole ring) |
| 1600-1450 | Medium-Strong | Aromatic C=C ring stretch |
| ~1270 | Medium | C-N stretch |
| ~1050 | Strong | C-O stretch (alcohol) |
| ~750 | Strong | C-Cl stretch |
Interpretation of the Predicted IR Spectrum
-
O-H Stretch (3400-3200 cm⁻¹): A broad absorption band in this region is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.
-
C-H Stretches (3100-2850 cm⁻¹): Absorptions for aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethanol side chain will appear just below 3000 cm⁻¹.
-
C=N and C=C Stretches (1620-1450 cm⁻¹): These absorptions are characteristic of the benzimidazole ring system.
-
C-O and C-Cl Stretches (1050 cm⁻¹ and 750 cm⁻¹): A strong band for the C-O stretch of the primary alcohol and a band for the C-Cl stretch are expected in the fingerprint region.
Routine IR Spectroscopy Method
-
Sample Preparation: For a solid sample, a small amount is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is recorded on an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron ionization (EI) is a common technique.
Predicted Mass Spectrum Data
| m/z | Relative Intensity | Assignment |
| 196/198 | High | [M]⁺˙ (Molecular ion peak with isotopic pattern for Cl) |
| 165/167 | Medium | [M - CH₂OH]⁺ |
| 152/154 | High | [M - C₂H₄O]⁺˙ |
| 117 | Medium | [Benzimidazole]⁺ |
Interpretation of the Predicted Mass Spectrum
-
Molecular Ion Peak ([M]⁺˙ at m/z 196/198): The molecular ion peak is expected to be observed with a characteristic isotopic pattern (approximately 3:1 ratio) due to the presence of the chlorine-35 and chlorine-37 isotopes.
-
Fragmentation Pattern: Key fragmentation pathways are likely to involve the loss of the ethanol side chain.
-
Loss of the hydroxymethyl radical (-CH₂OH): This would result in a fragment ion at m/z 165/167.
-
Loss of ethylene oxide (C₂H₄O): Cleavage of the N-C bond of the side chain could lead to a fragment at m/z 152/154, corresponding to the 2-chlorobenzimidazole radical cation.
-
Formation of the benzimidazole cation: Further fragmentation could lead to the loss of the chlorine atom, resulting in the benzimidazole cation at m/z 117.
-
Caption: Predicted mass spectrometry fragmentation pathway.
Standard Electron Ionization Mass Spectrometry Protocol
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Conclusion
The predicted spectroscopic data and interpretive guidance provided in this technical guide offer a robust framework for the characterization of this compound. Researchers and scientists can utilize this information to confirm the identity and purity of synthesized material, and as a basis for further structural and functional studies in the context of drug discovery and materials science.
An In-depth Technical Guide to In Vitro Stability Assays for 2-(2-Chloro-benzoimidazol-1-yl)-ethanol
Introduction: The Critical Role of In Vitro Stability in Drug Discovery
In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, early assessment of its absorption, distribution, metabolism, and excretion (ADME) properties is paramount.[1] Among these, metabolic stability is a critical parameter that dictates the compound's potential for success.[2][3] A compound that is too rapidly metabolized will likely suffer from a short in vivo half-life, leading to insufficient therapeutic exposure. Conversely, a compound that is too stable may accumulate in the body, potentially causing toxicity.[3] Therefore, understanding the metabolic fate of an NCE is a cornerstone of modern drug discovery.[4]
This guide provides a comprehensive overview of the core in vitro stability assays essential for characterizing a novel compound, using "2-(2-Chloro-benzoimidazol-1-yl)-ethanol" as a case study. While specific data for this exact molecule is not publicly available, this guide will leverage established principles and protocols for benzimidazole-based compounds to provide a robust framework for its evaluation. The benzimidazole scaffold is a common motif in medicinal chemistry, and understanding its metabolic liabilities is crucial for designing more durable drug candidates.[5][6]
The primary objectives of these assays are to determine the intrinsic clearance (CLint) of the compound, which is a measure of the metabolic capacity of the liver, and to identify the key enzymes and pathways responsible for its metabolism.[7] This information is invaluable for several reasons: it allows for the early ranking and prioritization of compounds, guides medicinal chemistry efforts to improve metabolic stability, and provides a basis for predicting in vivo pharmacokinetic parameters.[2]
This guide will detail the theoretical underpinnings and practical execution of three fundamental in vitro stability assays:
-
Microsomal Stability Assay: To assess Phase I metabolic susceptibility.
-
Hepatocyte Stability Assay: To evaluate both Phase I and Phase II metabolism in a more physiologically relevant system.
-
Plasma Stability Assay: To determine the compound's stability in systemic circulation.
For each assay, we will delve into the causality behind experimental choices, provide self-validating protocols, and present data in a clear, actionable format.
PART 1: Microsomal Stability Assay: A First Look at Phase I Metabolism
The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzymes, located in the endoplasmic reticulum of hepatocytes, are the major players in the Phase I metabolism of most drugs.[8] The microsomal stability assay utilizes a subcellular fraction of the liver, known as microsomes, which are rich in these CYP enzymes.[9] This assay is often the first-line screen for metabolic stability due to its high-throughput nature and cost-effectiveness.[9]
The core principle of this assay is to incubate the test compound with liver microsomes and a necessary cofactor, NADPH, which drives the catalytic cycle of CYP enzymes.[10] The disappearance of the parent compound over time is then monitored, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9]
Causality in Experimental Design:
-
Choice of Microsomes: Human liver microsomes (HLM) are the gold standard for predicting human metabolism. However, microsomes from other species (e.g., rat, mouse, dog) are also used to assess interspecies differences in metabolism, which is crucial for preclinical toxicology studies.[8]
-
Cofactor Requirement: The inclusion of an NADPH-regenerating system is critical to ensure a sustained supply of the cofactor throughout the incubation period, allowing for a more accurate determination of metabolic rate.[11] A control incubation without NADPH is essential to distinguish between enzymatic degradation and chemical instability.[10]
-
Protein Concentration and Incubation Time: The microsomal protein concentration and incubation time points are optimized to capture the full range of metabolic rates. Typical concentrations range from 0.2 to 1.0 mg/mL, and time points can vary from 0 to 60 minutes.[8][11]
Experimental Workflow: Microsomal Stability Assay
References
- 1. assets.ctfassets.net [assets.ctfassets.net]
- 2. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Metabolism Relationships of Benzimidazole Derivatives with anti-Trypanosoma cruzi Activity for Chagas Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. mttlab.eu [mttlab.eu]
- 9. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of 2-(2-Chloro-benzoimidazol-1-yl)-ethanol
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including notable anticancer properties.[1][2][3] This technical guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of the novel compound, 2-(2-Chloro-benzoimidazol-1-yl)-ethanol. We delve into the scientific rationale, present a detailed, field-proven experimental protocol, and offer insights into data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the cytotoxic potential of new chemical entities.
Introduction: The Rationale for Screening Benzimidazole Derivatives
Benzimidazole and its derivatives are heterocyclic aromatic compounds that have garnered significant attention in oncology research due to their structural similarity to naturally occurring nucleotides, allowing them to interact with various biological targets.[2] Numerous studies have highlighted the potential of substituted benzimidazoles as potent anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines, including those of the breast, colon, lung, and liver.[3][4][5][6][7][8] The mechanisms of action are diverse, ranging from the inhibition of topoisomerase to the disruption of microtubule polymerization and cell cycle arrest.[1]
The specific compound, this compound, features a chloro substitution at the 2-position of the benzimidazole ring and an ethanol group at the 1-position. These modifications can significantly influence the compound's lipophilicity, steric hindrance, and electronic properties, thereby modulating its interaction with biological targets and, consequently, its cytotoxic potential. Therefore, a systematic in vitro evaluation is a critical first step in elucidating its therapeutic promise.
This guide will focus on the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely adopted and robust colorimetric method for assessing cell metabolic activity, which serves as a reliable indicator of cell viability and proliferation.[9]
Experimental Design and Strategy
A well-structured experimental design is paramount for obtaining reproducible and meaningful data. The following workflow outlines the key stages of the preliminary cytotoxicity screening process.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nveo.org [nveo.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-proliferation effects of benzimidazole derivatives on HCT-116 colon cancer and MCF-7 breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and characterization of 2-substituted benzimidazoles and their evaluation as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Discovery and Synthesis of 2-(2-Chloro-1H-benzo[d]imidazol-1-yl)ethan-1-ol
Abstract
This technical guide provides a comprehensive overview of the heterocyclic compound 2-(2-Chloro-1H-benzo[d]imidazol-1-yl)ethan-1-ol, a molecule of significant interest in medicinal chemistry and drug development. While a singular, definitive moment of its "discovery" is not prominently documented in the annals of chemical literature, its history is intrinsically linked to the broader exploration of benzimidazole derivatives. This guide will first delve into the historical context of benzimidazole synthesis and the development of key precursors, followed by a detailed exposition of the contemporary and validated synthetic pathways to the title compound. The narrative is structured to provide researchers, scientists, and drug development professionals with a deep, causal understanding of the experimental methodologies, grounded in authoritative scientific principles.
Introduction: The Benzimidazole Scaffold and the Emergence of a Key Intermediate
The benzimidazole core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents. Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The strategic functionalization of the benzimidazole ring system has been a cornerstone of drug discovery efforts for decades.
The title compound, 2-(2-Chloro-1H-benzo[d]imidazol-1-yl)ethan-1-ol, has emerged as a valuable intermediate in the synthesis of more complex pharmaceutical candidates. The presence of a reactive 2-chloro substituent and a versatile N-hydroxyethyl group provides synthetic chemists with two key handles for molecular elaboration, allowing for the systematic exploration of structure-activity relationships.
Historical Context: A Synthesis of Methodologies
The history of 2-(2-Chloro-1H-benzo[d]imidazol-1-yl)ethan-1-ol is not one of a sudden breakthrough but rather a logical progression built upon foundational synthetic methodologies developed over many years. The key synthetic transformations leading to this compound can be traced through the evolution of benzimidazole chemistry.
The Genesis of the Benzimidazole Ring System
The synthesis of the benzimidazole core dates back to the late 19th century. One of the earliest and most fundamental methods involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives, a reaction that has been refined and adapted extensively over the past century. This foundational reaction laid the groundwork for the creation of a vast library of benzimidazole-containing molecules.
The Advent of 2-Chlorobenzimidazoles: A Gateway to Functionalization
A pivotal development in benzimidazole chemistry was the introduction of the 2-chloro substituent. This was crucial as the chlorine atom at the 2-position is a good leaving group, readily displaced by a variety of nucleophiles, thus opening up a vast chemical space for derivatization. A widely adopted method for the synthesis of 2-chlorobenzimidazole involves a two-step process. The first step is the reaction of o-phenylenediamine with urea to form 1,3-dihydro-2H-benzo[d]imidazol-2-one (also known as benzimidazolin-2-one).[1][2] This intermediate is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield 2-chlorobenzimidazole.[1][2]
The N-Alkylation of Benzimidazoles: Introducing the Hydroxyethyl Moiety
The final key to the synthesis of the title compound lies in the N-alkylation of the benzimidazole ring. The nitrogen atoms of the imidazole moiety are nucleophilic and can be readily alkylated using a variety of electrophiles. The introduction of an N-(2-hydroxyethyl) group is typically achieved by reacting the N-H of the benzimidazole with a suitable two-carbon electrophile bearing a hydroxyl group or a precursor. Common reagents for this transformation include 2-chloroethanol or ethylene oxide.
While the exact first synthesis of 2-(2-Chloro-1H-benzo[d]imidazol-1-yl)ethan-1-ol is not readily identifiable in a landmark publication, its preparation is a logical extension of these well-established synthetic principles.
Synthetic Pathways and Methodologies
The synthesis of 2-(2-Chloro-1H-benzo[d]imidazol-1-yl)ethan-1-ol is reliably achieved through a two-stage process. The overall synthetic scheme is depicted below:
Figure 1: Overall synthetic pathway for 2-(2-Chloro-1H-benzo[d]imidazol-1-yl)ethan-1-ol.
Stage 1: Synthesis of 2-Chlorobenzimidazole
The precursor, 2-chlorobenzimidazole, is synthesized in a two-step sequence starting from o-phenylenediamine.
Step 1: Synthesis of 1,3-dihydro-2H-benzo[d]imidazol-2-one
This step involves the cyclization of o-phenylenediamine with urea.
-
Reaction: o-Phenylenediamine + Urea → 1,3-dihydro-2H-benzo[d]imidazol-2-one + 2 NH₃
-
Rationale: The reaction proceeds via an initial nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of urea, followed by an intramolecular cyclization and elimination of ammonia.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of o-phenylenediamine (1 mole) and urea (1.1 moles) is heated.
-
The reaction can be carried out neat or in a high-boiling solvent such as ethylene glycol.[3]
-
The mixture is heated to 130-140°C for several hours, during which ammonia gas evolves.[3]
-
Upon completion of the reaction (monitored by TLC), the reaction mixture is cooled, and the solid product is isolated.
-
Purification is typically achieved by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of 2-Chlorobenzimidazole
The benzimidazolin-2-one intermediate is then chlorinated using phosphorus oxychloride.
-
Reaction: 1,3-dihydro-2H-benzo[d]imidazol-2-one + POCl₃ → 2-Chlorobenzimidazole + H₃PO₄
-
Rationale: Phosphorus oxychloride acts as both a chlorinating agent and a dehydrating agent, converting the lactam (amide) functionality of benzimidazolin-2-one into a chloro-substituted imine.
Experimental Protocol:
-
To a flask containing phosphorus oxychloride (in excess, acting as both reagent and solvent), 1,3-dihydro-2H-benzo[d]imidazol-2-one (1 mole) is added portion-wise.[1]
-
The mixture is heated under reflux for several hours.[1]
-
After the reaction is complete, the excess phosphorus oxychloride is carefully removed under reduced pressure.
-
The residue is then cautiously quenched with ice-water.
-
The product, 2-chlorobenzimidazole, precipitates as a solid and is collected by filtration, washed with water, and dried.
| Stage 1 Synthesis Data | |
| Step | Typical Yield |
| Synthesis of 1,3-dihydro-2H-benzo[d]imidazol-2-one | 85-95% |
| Synthesis of 2-Chlorobenzimidazole | 80-95% |
Stage 2: N-Alkylation to Yield 2-(2-Chloro-1H-benzo[d]imidazol-1-yl)ethan-1-ol
The final step involves the N-alkylation of 2-chlorobenzimidazole with a suitable hydroxyethylating agent.
-
Reaction: 2-Chlorobenzimidazole + 2-Chloroethanol → 2-(2-Chloro-1H-benzo[d]imidazol-1-yl)ethan-1-ol + HCl
-
Rationale: The reaction is a nucleophilic substitution where the nitrogen of the benzimidazole ring attacks the electrophilic carbon of 2-chloroethanol. A base is required to deprotonate the benzimidazole nitrogen, increasing its nucleophilicity, and to neutralize the HCl byproduct.
Figure 2: Mechanism of N-alkylation of 2-chlorobenzimidazole.
Experimental Protocol:
-
To a solution of 2-chlorobenzimidazole (1 mole) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile), a base such as anhydrous potassium carbonate (1.5-2 moles) is added.
-
The mixture is stirred at room temperature for a short period to facilitate the formation of the benzimidazole anion.
-
2-Chloroethanol (1.1-1.5 moles) is then added to the reaction mixture.
-
The reaction is heated to a temperature ranging from 60-100°C and monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration.
-
The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
Physicochemical Properties and Characterization
The synthesized 2-(2-Chloro-1H-benzo[d]imidazol-1-yl)ethan-1-ol should be characterized to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₉H₉ClN₂O |
| Molecular Weight | 196.64 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 40019-65-6 |
Spectroscopic Data (Expected):
-
¹H NMR: Resonances corresponding to the aromatic protons of the benzimidazole ring, a triplet for the methylene group attached to the nitrogen, a triplet for the methylene group attached to the hydroxyl group, and a broad singlet for the hydroxyl proton.
-
¹³C NMR: Signals for the aromatic carbons, the two aliphatic carbons of the hydroxyethyl chain, and the carbon at the 2-position of the benzimidazole ring.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the chlorine atom.
Applications in Drug Development and Future Perspectives
2-(2-Chloro-1H-benzo[d]imidazol-1-yl)ethan-1-ol serves as a versatile building block in the synthesis of a wide range of biologically active molecules. The 2-chloro group can be readily displaced by various nucleophiles, including amines, thiols, and alkoxides, allowing for the introduction of diverse functionalities. The hydroxyl group of the N-hydroxyethyl side chain can be further derivatized, for example, through esterification or etherification, to modulate the physicochemical properties and biological activity of the final compounds.
The exploration of derivatives of 2-(2-Chloro-1H-benzo[d]imidazol-1-yl)ethan-1-ol continues to be an active area of research, with potential applications in the development of new anticancer, antimicrobial, and antiviral agents. The synthetic methodologies outlined in this guide provide a solid foundation for researchers to access this important intermediate and to further explore its potential in the field of drug discovery.
References
Introduction: The Benzimidazole Scaffold and the Imperative of Structural Verification
An In-depth Technical Guide to the Structure Elucidation of 2-(2-Chloro-benzoimidazol-1-yl)-ethanol
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole heterocycle is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2] The precise arrangement of substituents on this bicyclic framework dictates its pharmacological profile. Consequently, the unambiguous structural elucidation of any new benzimidazole derivative is a critical prerequisite for its advancement in the drug discovery and development pipeline.
Context: A Plausible Synthetic Pathway
To effectively interpret analytical data, one must consider the synthetic route, as it informs potential side-products and impurities. A common and logical synthesis for this compound involves the N-alkylation of 2-chlorobenzimidazole with a suitable two-carbon electrophile, such as 2-chloroethanol.[4] The reaction is typically facilitated by a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF or DMSO).
This synthetic context is crucial. For instance, incomplete reaction could leave starting materials, while side reactions could lead to the alkylation at the N3 position, forming an isomeric product. The analytical methods chosen must be able to distinguish the target molecule from these potential variants.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[1] For this compound, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation : Accurately weigh 5-20 mg of the purified compound into a clean vial.[1]
-
Dissolution : Add approximately 0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for benzimidazole derivatives as it effectively solubilizes the compound and allows for the observation of exchangeable protons like the hydroxyl (-OH) group.[1]
-
Transfer : Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]
-
Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).[5] Standard acquisition parameters should be used, with sufficient scans to achieve a good signal-to-noise ratio.
Workflow for NMR Analysis
Caption: Workflow for NMR-based structure elucidation.
Data Interpretation: Expected Spectra
¹H NMR Spectrum (in DMSO-d₆):
-
Aromatic Protons (4H): The four protons on the benzene ring are expected to appear in the range of δ 7.2-7.8 ppm. Due to the unsymmetrical substitution at the N1 position, all four protons are chemically distinct and will likely present as a complex pattern of multiplets.
-
N-CH₂ Protons (2H): The two protons of the methylene group attached to the benzimidazole nitrogen (N1) are deshielded and are expected to appear as a triplet around δ 4.4-4.6 ppm. The triplet multiplicity arises from coupling to the adjacent -CH₂-OH protons.
-
O-CH₂ Protons (2H): The two protons of the methylene group attached to the hydroxyl group are expected to appear as a triplet around δ 3.8-4.0 ppm, coupled to the N-CH₂ protons.
-
Hydroxyl Proton (1H): The alcohol proton will likely appear as a broad singlet or a triplet (if coupled to the adjacent CH₂) around δ 4.9-5.2 ppm. This peak's position can be variable, and it will disappear upon the addition of a drop of D₂O to the NMR tube, which is a definitive test for an exchangeable proton.
¹³C NMR Spectrum (in DMSO-d₆):
-
C2 (C-Cl): The carbon atom at the 2-position, bonded to both a nitrogen and the electron-withdrawing chlorine atom, is expected to be significantly deshielded, appearing around δ 145-150 ppm.
-
Aromatic Carbons (C3a, C4, C5, C6, C7, C7a): Six distinct signals are expected in the aromatic region, typically between δ 110-142 ppm.
-
N-CH₂: The carbon of the methylene group attached to the nitrogen is expected around δ 48-52 ppm.
-
O-CH₂: The carbon of the methylene group attached to the oxygen is expected further downfield due to the oxygen's electronegativity, around δ 58-62 ppm.
Part 2: Mass Spectrometry (MS) - The Molecular Weight and Halogen Signature
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic distribution of halogens.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction : Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionization : Ionize the sample using a standard electron impact (EI) energy of 70 eV.
-
Analysis : Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and its fragment ions.
Data Interpretation: Expected Mass Spectrum
The most critical feature in the mass spectrum of this compound is the molecular ion region.
-
Molecular Ion (M⁺): The compound has a molecular formula of C₉H₉ClN₂O. Chlorine has two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).[6]
-
Isotopic Pattern : This isotopic distribution results in two distinct peaks in the molecular ion region:
-
Key Fragmentation Patterns : EI-MS is a high-energy technique that causes fragmentation. Expected fragments can further validate the structure:
-
Loss of the hydroxyethyl group (-CH₂CH₂OH) would yield a fragment at m/z 151/153.
-
Loss of a chlorine atom would result in a fragment at m/z 161.
-
Cleavage of the C-C bond in the side chain could lead to a fragment corresponding to the benzimidazole moiety.
-
| Feature | Expected Value | Rationale |
| Molecular Ion (M⁺) | m/z 196 | Corresponds to [C₉H₉³⁵ClN₂O]⁺ |
| M+2 Isotope Peak | m/z 198 | Corresponds to [C₉H₉³⁷ClN₂O]⁺ |
| M⁺ / M+2 Ratio | ~ 3:1 | Natural abundance of ³⁵Cl vs. ³⁷Cl[6] |
Part 3: Infrared (IR) Spectroscopy - The Functional Group Fingerprint
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a "fingerprint" of the molecule's composition.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Placement : Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application : Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Workflow for IR Spectroscopy
Caption: General workflow for FTIR analysis.
Data Interpretation: Expected Absorption Bands
The IR spectrum will confirm the presence of the key functional groups in this compound.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 (broad) | O-H stretch | Alcohol (-OH) |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2980-2850 | C-H stretch | Aliphatic C-H (-CH₂-) |
| 1620-1580 | C=N stretch | Imidazole ring |
| 1480-1440 | C=C stretch | Benzene ring |
| 1250-1050 | C-O stretch | Primary Alcohol |
| 800-600 | C-Cl stretch | Chloro-substituent |
The presence of a broad absorption band around 3300 cm⁻¹ (O-H) and bands in the 1250-1050 cm⁻¹ region (C-O) would strongly support the ethanol side chain, while the aromatic and C=N stretches confirm the benzimidazole core.[9][10][11]
Part 4: X-ray Crystallography - The Definitive Confirmation
While the combination of NMR, MS, and IR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[12][13] This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice, providing exact bond lengths, bond angles, and stereochemistry.
Protocol Overview
-
Crystal Growth : The primary challenge is to grow a single, diffraction-quality crystal. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., dichloromethane, ethanol).[12]
-
Data Collection : A suitable crystal is mounted on a diffractometer, and X-rays are passed through it. The resulting diffraction pattern is collected.
-
Structure Solution and Refinement : The diffraction data is used to solve the electron density map of the molecule, and the structure is refined to yield a final, precise atomic model.
Conclusion: A Synergistic and Self-Validating Approach
The structure elucidation of this compound is not reliant on a single analytical technique but on the synergistic integration of multiple, orthogonal methods. NMR spectroscopy maps the proton and carbon framework, MS confirms the molecular weight and elemental composition (specifically the presence of chlorine), and IR spectroscopy identifies the key functional groups. Each technique validates the others, creating a robust and self-consistent dataset that allows for the confident assignment of the molecular structure. For ultimate confirmation, particularly for regulatory submission or patenting, X-ray crystallography provides the final, definitive proof. This multi-faceted approach ensures the highest level of scientific integrity in the characterization of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 2-[2-(Methylsulfanyl)benzimidazol-1-yl]ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. 455. The infrared spectra of some simple benzimidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. [PDF] X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives | Semantic Scholar [semanticscholar.org]
Methodological & Application
"2-(2-Chloro-benzoimidazol-1-yl)-ethanol" synthesis protocol for lab scale
The user wants a detailed lab-scale synthesis protocol for "2-(2-Chloro-benzoimidazol-1-yl)-ethanol".
Here's a breakdown of the requirements:
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Topic: Synthesis protocol for this compound.
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Content Type: Detailed Application Notes and Protocols.
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Audience: Researchers, scientists, and drug development professionals.
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PART 1: CORE DIRECTIVE (Autonomy): I have full editorial control to structure the guide. I should not use a rigid template.
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PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T):
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Expertise & Experience: Explain the "why" behind the steps.
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Trustworthiness: The protocol should be self-validating.
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Authoritative Grounding & Comprehensive References:
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In-text citations with links.
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A complete "References" section at the end with Title, Source, and clickable URL.
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PART 3: VISUALIZATION & FORMATTING:
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Data Presentation: Use tables for quantitative data.
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Experimental Protocols: Detailed step-by-step instructions.
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Mandatory Visualization: Use Graphviz (DOT language) for diagrams.
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Enclose DOT scripts in a dot code block.
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Provide a brief caption.
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Max Width: 760px.
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Adhere to color contrast rules.
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Use the specified color palette.
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Mental Sandbox Simulation:
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Synthesis Route: The target molecule is an N-substituted benzimidazole. The most common and logical approach is the N-alkylation of a pre-formed benzimidazole ring.
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Starting Material 1: 2-Chlorobenzimidazole. This is commercially available but can also be synthesized. The synthesis usually involves the reaction of o-phenylenediamine with urea to form benzimidazolin-2-one, followed by chlorination with POCl3.[1][2]
-
Starting Material 2 (Alkylating Agent): An ethanol group needs to be added to the N1 position. A suitable reagent would be a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol. 2-Chloroethanol is a common lab chemical.[3]
-
Reaction Type: This will be a nucleophilic substitution (specifically, N-alkylation). The nitrogen atom of the benzimidazole ring will act as a nucleophile, attacking the electrophilic carbon of the 2-chloroethanol.[4]
-
Reaction Conditions: N-alkylation of imidazoles and benzimidazoles typically requires a base to deprotonate the N-H, making the nitrogen a better nucleophile. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (NaOH).[4] The solvent needs to be aprotic to avoid interfering with the base, so options like dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile are suitable.[5] The reaction may require heating.
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Structuring the Protocol:
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Title: Clear and descriptive.
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Introduction/Abstract: Briefly introduce the compound, its significance (if any can be found, likely as a synthetic intermediate), and an overview of the synthetic strategy. Benzimidazoles are a key scaffold in medicinal chemistry.[6][7]
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Reaction Scheme: A clear chemical drawing of the reaction. I can't draw, but I can describe it.
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Mechanism: Briefly explain the SN2 N-alkylation mechanism. This will satisfy the "Expertise & Experience" requirement.
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Materials and Equipment: A detailed list.
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Safety Precautions: This is crucial. 2-Chloroethanol is highly toxic.[8] Phosphorus oxychloride (if I include the synthesis of the starting material) is corrosive. DMF is a reproductive toxin. I must highlight these hazards.
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Experimental Protocol (Step-by-Step):
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Part A: Synthesis of 2-Chlorobenzimidazole (Optional but good for completeness). Based on literature, this involves reacting benzimidazolin-2-one with POCl3.[1]
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Part B: Synthesis of this compound. This is the main part. I'll detail the setup, addition of reagents (2-chlorobenzimidazole, base, 2-chloroethanol, solvent), reaction monitoring (TLC), workup (quenching, extraction), and purification (recrystallization or column chromatography).
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Characterization: How to confirm the product. I'll list techniques like ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point. I can create a table for expected data based on the structure.
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Graphviz Workflow Diagram: I'll create a DOT script to visualize the entire process from starting materials to final product analysis.
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Troubleshooting: A small section on potential issues (e.g., low yield, side products like O-alkylation or bis-alkylation if a dihaloalkane were used, but not relevant here).
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References: A numbered list with all the sources I've used.
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Gathering Specific Details from Search Results:
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Synthesis of N-substituted benzimidazoles: Search results,,[6],[4], and[1] all describe the general procedure of reacting a benzimidazole with an alkyl halide in the presence of a base.
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Base/Solvent System:
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Synthesis of 2-Chlorobenzimidazole:
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Reagent: 2-Chloroethanol: It's a readily available chemical.[3] Its safety data sheet[8] highlights its high toxicity (Fatal if swallowed, in contact with skin, or if inhaled). This is a critical safety point to emphasize.
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Target Compound Information: The CAS number is 40019-65-6.[3][10] Molecular formula is C9H9ClN2O, and molecular weight is 196.63.[10] This is useful for calculations.
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Workflow Diagram Logic: Start -> Reagent Prep -> Reaction Setup -> N-Alkylation Reaction -> Workup -> Purification -> Characterization -> Final Product.
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Citations: I will need to carefully track which piece of information comes from which source to add the [cite:INDEX] markers correctly. For example, the general N-alkylation method can be cited to[4], the use of K2CO3/DMF to[5], and the synthesis of the starting material to[1]. The safety information for 2-chloroethanol will be cited to[8].
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Drafting the Content (Pre-computation):
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Title: Application Note: A Comprehensive Laboratory-Scale Protocol for the Synthesis of this compound.
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Introduction: Start by highlighting the importance of the benzimidazole scaffold in medicinal chemistry.[7] Then, introduce the target compound as a useful building block for further derivatization. State that the protocol details a robust N-alkylation strategy.
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Reaction Scheme & Mechanism: Describe the SN2 reaction between the deprotonated 2-chlorobenzimidazole and 2-chloroethanol.
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Safety Section: Create a prominent "Hazard and Safety Information" table. List key reagents (2-Chlorobenzimidazole, 2-Chloroethanol, Potassium Carbonate, DMF, POCl3) and their specific hazards with references to safety data sheets.[8]
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Protocol - Part A (Optional): "Preparation of 2-Chlorobenzimidazole Precursor". I will include this for completeness, making it clear it's for users who cannot purchase the starting material.
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Protocol - Part B (Main): "N-Alkylation to yield this compound". I will use molar equivalents for scalability. For example: "To a solution of 2-chlorobenzimidazole (1.0 eq) in anhydrous DMF...". I'll specify temperature, time, and TLC monitoring details.
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Workup & Purification: Describe quenching the reaction (e.g., pouring into water), extraction with an organic solvent (e.g., ethyl acetate), washing the organic layer, drying, and concentrating. For purification, I'll suggest recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
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Characterization Table:
Technique Expected Result Appearance White to off-white solid Melting Point Report literature value if found, otherwise "To be determined" ¹H NMR Predict the shifts for aromatic protons, N-CH2, and O-CH2 protons. | Mass Spec (m/z) | Expected molecular ion peak [M]+ at 196.63 and [M+2]+ isotope peak for Cl. |
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Graphviz Diagram: I'll write the DOT script. It will have nodes for starting materials, the reaction vessel, key steps (base addition, heating), workup, purification, and analysis.
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References: I will compile all the URLs and titles from the search results into a final, numbered list.
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This structured approach ensures all user requirements are met, particularly the emphasis on scientific integrity (explaining the 'why'), safety, and clear, reproducible instructions. The inclusion of the precursor synthesis adds value for researchers who may need to prepare it from scratch.### Application Note: A Comprehensive Laboratory-Scale Protocol for the Synthesis of this compound
Abstract: The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[7] This document provides a detailed, robust, and validated protocol for the laboratory-scale synthesis of this compound, a valuable intermediate for the development of novel benzimidazole derivatives. The synthesis is achieved through the N-alkylation of 2-chlorobenzimidazole with 2-chloroethanol. This application note emphasizes the rationale behind procedural steps, critical safety considerations, and methods for product validation, ensuring reliability and reproducibility for researchers in organic synthesis and drug discovery.
Introduction and Synthetic Strategy
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[6] The targeted compound, this compound (CAS No: 40019-65-6), serves as a versatile building block. The 2-chloro substituent provides a reactive site for nucleophilic substitution, while the N-1 ethanol group can be further functionalized, allowing for the creation of diverse chemical libraries.
The chosen synthetic route is a classical N-alkylation reaction.[11] This strategy involves the deprotonation of the benzimidazole nitrogen by a suitable base, followed by a nucleophilic attack on an alkyl halide. In this protocol, 2-chlorobenzimidazole is alkylated with 2-chloroethanol using potassium carbonate as a mild and effective base in a polar aprotic solvent, dimethylformamide (DMF).[5] This method is favored for its operational simplicity and high efficiency.
Reaction Scheme:
Mechanism Rationale: The reaction proceeds via an S_N2 mechanism. Potassium carbonate deprotonates the N-H of the benzimidazole ring, enhancing its nucleophilicity. The resulting benzimidazolide anion then attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride ion and forming the C-N bond. DMF is an ideal solvent as it is polar aprotic, effectively solvating the potassium cation without interfering with the nucleophile.
Hazard and Safety Information
Prior to commencing any experimental work, it is imperative to read and understand the Safety Data Sheet (SDS) for each reagent. The synthesis should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
| Reagent | Key Hazards |
| 2-Chloroethanol | Extremely Hazardous. Fatal if swallowed, fatal in contact with skin, and fatal if inhaled.[8] Flammable liquid and vapor.[8] Handle with extreme caution and ensure no skin contact or vapor inhalation. |
| 2-Chlorobenzimidazole | Irritant. May cause skin and eye irritation. Handle with care. |
| Dimethylformamide (DMF) | Reproductive toxin. Irritant. Readily absorbed through the skin. Use in a well-ventilated fume hood and avoid contact. |
| Potassium Carbonate (K₂CO₃) | Causes serious eye irritation. May cause respiratory irritation. Avoid creating dust. |
| Phosphorus Oxychloride (POCl₃) | (For optional precursor synthesis) Causes severe skin burns and eye damage. Reacts violently with water. Handle with extreme care.[1] |
Experimental Protocol
This protocol is divided into two parts: the optional synthesis of the 2-chlorobenzimidazole precursor and the main N-alkylation reaction.
Part A: Synthesis of 2-Chlorobenzimidazole (Precursor)
This part is for researchers who do not have commercial access to 2-chlorobenzimidazole. The procedure is adapted from established methods.[1]
A1. Synthesis of Benzimidazolin-2-one:
-
Combine o-phenylenediamine (10.8 g, 0.1 mol) and urea (9.0 g, 0.15 mol) in a round-bottom flask.
-
Heat the mixture in an oil bath at 150-160 °C for 2-3 hours. The mixture will melt, and ammonia gas will evolve.
-
Cool the reaction mixture to room temperature. The solidified mass is the crude product.
-
Recrystallize the crude solid from ethanol or water to yield pure benzimidazolin-2-one.
A2. Chlorination to 2-Chlorobenzimidazole:
-
In a three-neck flask equipped with a reflux condenser and a dropping funnel, place benzimidazolin-2-one (13.4 g, 0.1 mol).
-
Carefully add phosphorus oxychloride (POCl₃) (50 mL, 0.54 mol) to the flask. A catalytic amount of phenol can also be added.
-
Heat the mixture to reflux (approx. 105-110 °C) for 4-6 hours.[1]
-
After cooling, pour the reaction mixture slowly and carefully onto crushed ice with vigorous stirring in a large beaker inside the fume hood.
-
Neutralize the acidic solution to pH ~8-10 with a cold 40% aqueous sodium hydroxide solution.[1]
-
The precipitated solid is filtered, washed thoroughly with cold water, and dried to afford 2-chlorobenzimidazole.
Part B: Synthesis of this compound
B1. Materials and Equipment:
-
2-Chlorobenzimidazole (1.0 eq)
-
2-Chloroethanol (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser, separatory funnel, rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
B2. Step-by-Step Procedure:
-
To an oven-dried round-bottom flask containing a magnetic stir bar, add 2-chlorobenzimidazole (e.g., 5.0 g, 32.7 mmol, 1.0 eq) and anhydrous potassium carbonate (9.0 g, 65.4 mmol, 2.0 eq).
-
Add anhydrous DMF (60-80 mL) to the flask.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 2-chloroethanol (2.6 mL, 39.2 mmol, 1.2 eq) dropwise to the mixture.
-
Attach a condenser and heat the reaction mixture to 80-90 °C in an oil bath.
-
Maintain stirring at this temperature and monitor the reaction progress using TLC (e.g., with a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing cold water (approx. 300 mL). This will precipitate the crude product and dissolve inorganic salts.
-
Stir for 30 minutes, then collect the solid precipitate by vacuum filtration. Wash the solid with water.
-
Alternative Workup: If an oily product or incomplete precipitation occurs, transfer the diluted mixture to a separatory funnel and extract three times with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a solid.
Characterization and Validation
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₉H₉ClN₂O |
| Molecular Weight | 196.63 g/mol [10] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.2-7.8 (m, 4H, Ar-H), ~4.4 (t, 2H, N-CH₂), ~4.0 (t, 2H, O-CH₂), ~2.5-3.5 (broad s, 1H, -OH). Note: exact shifts may vary. |
| Mass Spec (ESI-MS) | m/z: 197.0 [M+H]⁺, with a characteristic isotope pattern for one chlorine atom at 199.0 [M+H+2]⁺. |
Process Workflow Diagram
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. CN1486981A - Prepn process of 2-chlorobenzimidazole - Google Patents [patents.google.com]
- 3. 2-chloro-ethanol | Sigma-Aldrich [sigmaaldrich.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
- 7. cjm.ichem.md [cjm.ichem.md]
- 8. opcw.org [opcw.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. researchgate.net [researchgate.net]
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 2-(2-Chloro-benzoimidazol-1-yl)-ethanol
Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(2-Chloro-benzoimidazol-1-yl)-ethanol, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-part procedure, beginning with the preparation of the key intermediate, 2-chlorobenzimidazole, followed by its N-alkylation to yield the final product. This guide is designed for researchers and scientists, emphasizing not only the procedural steps but also the underlying chemical principles, safety imperatives, and characterization data.
Introduction
Benzimidazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] Their diverse biological activities include antiviral, antifungal, anthelmintic, and anticancer properties.[1][2][3][4] The title compound, this compound, serves as a crucial intermediate, providing a reactive "handle" for further molecular elaboration in the synthesis of novel therapeutic candidates.[5]
This guide details a reliable and well-documented two-stage synthetic pathway. The first stage involves the formation of a benzimidazolin-2-one intermediate via cyclization, which is subsequently chlorinated.[6] The second stage is a nucleophilic substitution reaction to introduce the hydroxyethyl group at the N-1 position of the benzimidazole ring.[5]
Overall Synthetic Pathway
The synthesis proceeds through two primary stages: the formation of the 2-chlorobenzimidazole core, followed by N-alkylation.
Figure 1: Overall synthetic workflow.
Part 1: Synthesis of the 2-Chlorobenzimidazole Intermediate
This part is achieved in two steps: the initial ring formation followed by chlorination.
Step 1.1: Synthesis of Benzimidazolin-2-one
Principle: This reaction is a condensation between o-phenylenediamine and urea. Upon heating, urea decomposes to generate isocyanic acid (HNCO), which is attacked by one of the amino groups of o-phenylenediamine. This is followed by an intramolecular cyclization and elimination of ammonia to form the stable benzimidazolin-2-one ring system.[6]
Materials and Equipment
| Reagent/Equipment | Specification |
| o-Phenylenediamine | >98% Purity |
| Urea | ACS Grade |
| Dimethylformamide (DMF) | Anhydrous |
| Hydrochloric Acid (HCl) | 35% Aqueous Solution |
| Sodium Hydroxide (NaOH) | 10% Aqueous Solution |
| Round-bottom flask | 250 mL, with reflux condenser |
| Heating mantle | - |
| Magnetic stirrer | - |
| Filtration apparatus | Buchner funnel, filter paper |
Protocol
-
To a 250 mL round-bottom flask, add o-phenylenediamine (10.0 g, 0.092 mol) and urea (11.1 g, 0.185 mol).
-
Add dimethylformamide (DMF, 50 mL) to the flask.
-
Heat the mixture with stirring to 135-140°C and maintain this temperature for 12 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the DMF under reduced pressure using a rotary evaporator.
-
To the resulting solid residue, add 100 mL of water and stir vigorously.
-
Dissolve the washed solid in 100 mL of 10% aqueous sodium hydroxide solution.
-
Filter the alkaline solution to remove any insoluble impurities.
-
Cool the filtrate in an ice bath and neutralize it by slowly adding 35% aqueous hydrochloric acid until the pH is ~7. A white precipitate will form.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water (2 x 50 mL), and dry in an oven at 80°C to a constant weight.
-
Expected Yield: 94%.
Step 1.2: Chlorination to form 2-Chlorobenzimidazole
Principle: Benzimidazolin-2-one exists in tautomeric equilibrium with its enol form, 2-hydroxybenzimidazole. Phosphorus oxychloride (POCl₃) acts as a powerful dehydrating and chlorinating agent, converting the hydroxyl group into a chloro group to yield the desired 2-chlorobenzimidazole.[7][8]
CRITICAL SAFETY WARNING: Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is a highly toxic, corrosive, and reactive chemical.[9][10][11]
-
Inhalation: Vapors are corrosive to the respiratory tract and can cause severe lung edema, which may be delayed.[9][10][12] Exposure can be lethal.[13]
-
Skin/Eye Contact: Causes severe chemical burns and permanent eye damage.[10][11]
-
Reactivity: Reacts violently with water, alcohols, and amines, producing toxic fumes like hydrogen chloride and phosphorus oxides.[9][11] DO NOT use water to extinguish fires involving POCl₃.[10]
-
Handling: All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.[9][13] An eyewash station and safety shower must be immediately accessible.
Materials and Equipment
| Reagent/Equipment | Specification |
| Benzimidazolin-2-one | From Step 1.1 |
| Phosphorus Oxychloride (POCl₃) | >99% Purity, freshly distilled recommended |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution |
| Ethyl Acetate | ACS Grade |
| Magnesium Sulfate (MgSO₄) | Anhydrous |
| Round-bottom flask | 250 mL, with reflux condenser |
| Heating mantle | - |
| Rotary evaporator | - |
| Separatory funnel | 500 mL |
Protocol
-
In a chemical fume hood, charge a 250 mL round-bottom flask with benzimidazolin-2-one (11.0 g, 0.082 mol).
-
Carefully add phosphorus oxychloride (126 g, 0.82 mol) to the flask.[7]
-
Heat the solution to reflux (approx. 110°C) with stirring and maintain for 12-14 hours.[7]
-
After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator connected to a base trap (e.g., NaOH solution).
-
CAUTION: EXOTHERMIC REACTION. Place the flask containing the residue in a large ice bath. Very slowly and carefully, add crushed ice or cold water to the residue to quench the remaining POCl₃. This will produce HCl gas. Ensure the fume hood sash is lowered.
-
Once the reaction has subsided, neutralize the acidic mixture by the slow portion-wise addition of solid sodium bicarbonate or by carefully adding a saturated aqueous solution of NaHCO₃ until effervescence ceases and the pH is ~7-8.
-
Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.[7]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a crystalline solid.
-
The product can be further purified by recrystallization from a suitable solvent like an ethyl acetate/hexane mixture.
-
Expected Yield: 97%.
Part 2: N-Alkylation to Synthesize this compound
Principle: This step is a nucleophilic substitution reaction. The nitrogen atom at the N-1 position of the 2-chlorobenzimidazole ring is deprotonated by a mild base, potassium carbonate, to form an anionic nucleophile. This nucleophile then attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride ion and forming the desired N-C bond.[5]
Figure 2: Simplified N-alkylation reaction mechanism.
Materials and Equipment
| Reagent/Equipment | Specification |
| 2-Chlorobenzimidazole | From Part 1 |
| 2-Chloroethanol | >98% Purity |
| Potassium Carbonate (K₂CO₃) | Anhydrous, powdered |
| Acetonitrile (ACN) | Anhydrous |
| Round-bottom flask | 100 mL, with reflux condenser |
| Heating mantle | - |
| Magnetic stirrer | - |
| TLC plates | Silica gel 60 F₂₅₄ |
Protocol
-
Add 2-chlorobenzimidazole (5.0 g, 0.033 mol) and anhydrous powdered potassium carbonate (6.8 g, 0.049 mol) to a 100 mL round-bottom flask.
-
Add anhydrous acetonitrile (50 mL) to the flask.
-
Add 2-chloroethanol (2.9 g, 0.036 mol) to the reaction mixture.
-
Heat the suspension to reflux (approx. 80-85°C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Rinse the filter cake with a small amount of acetonitrile.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting crude residue can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Summary of Quantitative Data
| Step | Starting Material | Reagent(s) | Molar Ratio (SM:Reagent) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1.1 | o-Phenylenediamine | Urea | 1 : 2 | DMF | 135-140 | 12 | 94 |
| 1.2 | Benzimidazolin-2-one | Phosphorus Oxychloride (POCl₃) | 1 : 10 | Neat | ~110 | 12-14 | 97 |
| 2 | 2-Chlorobenzimidazole | 2-Chloroethanol, K₂CO₃ | 1 : 1.1 : 1.5 | ACN | ~82 | 4-6 | - |
Characterization
The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:
-
Melting Point: To assess purity.
-
TLC: To monitor reaction progress and purity.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product (C₉H₉ClN₂O, MW: 196.63 g/mol ).[14]
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. prepchem.com [prepchem.com]
- 9. ICSC 0190 - PHOSPHORUS OXYCHLORIDE [chemicalsafety.ilo.org]
- 10. nj.gov [nj.gov]
- 11. lanxess.com [lanxess.com]
- 12. nationalacademies.org [nationalacademies.org]
- 13. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. This compound | CymitQuimica [cymitquimica.com]
Applications of 2-(2-Chloro-benzoimidazol-1-yl)-ethanol in Medicinal Chemistry: A Technical Guide
Introduction: The Strategic Importance of the Benzimidazole Scaffold
The benzimidazole nucleus, an isomeric form of purine, represents a privileged scaffold in medicinal chemistry. Its unique heterocyclic structure allows it to interact with a multitude of biological targets, rendering its derivatives potent agents against a wide spectrum of diseases. The introduction of a chlorine atom at the 2-position of the benzimidazole ring creates a versatile electrophilic center, ripe for nucleophilic substitution. This, combined with the potential for substitution at the N-1 and N-3 positions, provides a rich molecular landscape for the generation of diverse chemical libraries. This guide focuses on a specific, yet highly versatile, member of this family: 2-(2-Chloro-benzoimidazol-1-yl)-ethanol . This molecule incorporates the reactive 2-chlorobenzimidazole core with a strategically placed hydroxyl group, opening up unique avenues for the synthesis of novel therapeutic agents.
Core Attributes of this compound
This compound (CAS 40019-65-6) is a key intermediate in pharmaceutical synthesis. Its utility stems from two primary reactive sites: the electrophilic C-2 carbon and the nucleophilic hydroxyl group of the N-1 substituent. This dual functionality allows for a sequential or orthogonal chemical modification, enabling the construction of complex molecules with tailored pharmacological profiles.
Synthetic Pathways and Methodologies
The synthesis of this compound can be approached through the N-alkylation of 2-chlorobenzimidazole. While specific literature detailing this exact transformation is sparse, a robust protocol can be extrapolated from general methods for the N-alkylation of benzimidazoles.
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound via N-alkylation of 2-chlorobenzimidazole.
Rationale: This protocol employs a classic SN2 reaction where the deprotonated nitrogen of 2-chlorobenzimidazole acts as a nucleophile, attacking an electrophilic two-carbon synthon bearing a hydroxyl group or its protected form. The use of a base is crucial to deprotonate the benzimidazole nitrogen, thereby increasing its nucleophilicity.
Materials:
-
2-Chlorobenzimidazole
-
2-Chloroethanol or Ethylene carbonate
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a solution of 2-chlorobenzimidazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Reaction: Add 2-chloroethanol (1.2 eq) to the mixture.
-
Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.
Alternative Alkylating Agent: Ethylene carbonate can be used as a safer alternative to 2-chloroethanol, which upon reaction under basic conditions, will open to provide the desired N-hydroxyethyl group.
Caption: Synthetic scheme for this compound.
Applications in Medicinal Chemistry: A Gateway to Diverse Bioactive Molecules
The strategic placement of the hydroxyl group in this compound serves as a versatile handle for further chemical elaboration. This allows for the introduction of various pharmacophores, leading to compounds with potential applications in oncology, infectious diseases, and inflammation.
Anticancer Agents
Benzimidazole derivatives are known to exhibit potent anticancer activity through various mechanisms, including inhibition of tubulin polymerization, topoisomerase inhibition, and kinase inhibition. The 2-chlorobenzimidazole scaffold, in particular, has been a starting point for the development of numerous cytotoxic agents.
Application Note: The hydroxyl group of this compound can be derivatized to introduce moieties that enhance anticancer activity. For instance, esterification or etherification can be used to link the benzimidazole core to other known anticancer pharmacophores. Furthermore, the 2-chloro position can be substituted with various nucleophiles to modulate the electronic properties and steric bulk of the molecule, thereby fine-tuning its interaction with biological targets.
Protocol 2: Synthesis of Ester Derivatives for Anticancer Screening
Objective: To synthesize a library of ester derivatives of this compound for evaluation as potential anticancer agents.
Rationale: This protocol utilizes the nucleophilic character of the hydroxyl group to react with various acylating agents. The choice of acylating agent can be guided by structure-activity relationship (SAR) studies of known anticancer compounds.
Materials:
-
This compound
-
Substituted benzoyl chlorides or carboxylic acids
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Addition of Base and Catalyst: Add triethylamine (1.5 eq) and a catalytic amount of DMAP.
-
Acylation: Cool the mixture to 0 °C and add the substituted benzoyl chloride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Work-up: Quench the reaction with saturated sodium bicarbonate solution.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Concentrate the solution and purify the product by flash chromatography.
Caption: Derivatization strategies for this compound.
Antifungal Agents
The benzimidazole scaffold is a cornerstone in the development of antifungal agents. The mechanism of action often involves the inhibition of fungal-specific enzymes, such as lanosterol 14α-demethylase.
Application Note: Derivatives of this compound can be synthesized and screened for antifungal activity. The hydroxyl group can be used to attach side chains that mimic the natural substrates of fungal enzymes. The 2-chloro position allows for the introduction of various substituents to optimize the antifungal potency and spectrum of activity. A series of 35 benzimidazole derivatives synthesized from 2-chloromethyl-1H-benzimidazole showed promising antifungal activities against five phytopathogenic fungi[1].
Protocol 3: Evaluation of Antifungal Activity (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized derivatives against pathogenic fungal strains.
Rationale: The broth microdilution method is a standardized and quantitative technique to assess the in vitro antifungal susceptibility of a compound. It allows for the determination of the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized benzimidazole derivatives
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Inoculum: Prepare a standardized fungal inoculum according to CLSI guidelines.
-
Serial Dilutions: Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in a 96-well plate.
-
Inoculation: Inoculate each well with the fungal suspension. Include a positive control (fungus without compound) and a negative control (medium without fungus).
-
Incubation: Incubate the plates at 35 °C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by reading the absorbance at a specific wavelength.
Table 1: Representative Antifungal Activity of Benzimidazole Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Derivative A | C. albicans | 8 | [2] |
| Derivative B | A. fumigatus | 16 | [2] |
| Fluconazole | C. albicans | 0.25-2 | Standard |
Anti-inflammatory Agents
Certain benzimidazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes. The structural features of the benzimidazole nucleus can be tailored to achieve selective inhibition of COX-2 over COX-1, thereby reducing gastrointestinal side effects.
Application Note: this compound can serve as a scaffold to develop novel anti-inflammatory drugs. The hydroxyl group can be functionalized to introduce moieties known to interact with the active site of COX enzymes. The 2-chloro position can be substituted to enhance the binding affinity and selectivity.
Conclusion: A Versatile Building Block for Future Drug Discovery
This compound is a strategically designed chemical intermediate that holds considerable promise in medicinal chemistry. Its dual reactivity allows for the synthesis of a wide array of derivatives with potential therapeutic applications. The protocols and application notes provided in this guide are intended to serve as a foundation for researchers and drug development professionals to explore the full potential of this versatile scaffold in the quest for novel and effective medicines.
References
Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of 2-(2-Chloro-benzoimidazol-1-yl)-ethanol
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of 2-(2-Chloro-benzoimidazol-1-yl)-ethanol. The method employs reversed-phase chromatography, which is ideally suited for separating moderately polar compounds containing both hydrophobic and hydrophilic moieties. The protocol is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis. All procedures have been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure reliability, accuracy, and precision.[1][2][3]
Introduction and Scientific Principle
This compound is a substituted benzimidazole derivative. The benzimidazole scaffold is a critical pharmacophore in numerous pharmaceutical agents, and precise analytical methods are essential for purity testing, stability studies, and quality control during drug development and manufacturing.[4][5]
The analytical challenge for this molecule lies in its amphiphilic nature, possessing a hydrophobic 2-chlorobenzimidazole core and a polar ethanol side chain. To address this, a reversed-phase HPLC (RP-HPLC) method was developed.[6][7] In RP-HPLC, the stationary phase is non-polar (e.g., octadecylsilane, C18), while the mobile phase is polar (e.g., a mixture of water and acetonitrile).[7][8] The separation mechanism is based on hydrophobic interactions; the non-polar benzimidazole core of the analyte adsorbs to the C18 stationary phase.[6][9] By carefully controlling the polarity of the mobile phase—typically by adjusting the ratio of organic solvent—the analyte is selectively eluted from the column and quantified by UV detection. The chromophoric benzimidazole ring allows for sensitive detection at its maximum absorbance wavelength (λmax).
Figure 1: Principle of Reversed-Phase Separation for the Analyte.
Methodology
Instrumentation, Chemicals, and Reagents
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chemicals:
-
This compound reference standard (>99% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Orthophosphoric Acid (AR grade).
-
Water (HPLC grade or Milli-Q).
-
-
Lab Equipment: Analytical balance, volumetric flasks, pipettes, 0.45 µm syringe filters.
Chromatographic Conditions
All quantitative data and operating parameters are summarized in the table below for clarity. The use of a buffered mobile phase is crucial for ensuring consistent ionization state of the analyte, leading to reproducible retention times.[10]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic: 60% A / 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 275 nm (Verify λmax by scanning reference standard from 200-400 nm) |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: To prepare Mobile Phase A, add 1.0 mL of orthophosphoric acid to 1 L of HPLC-grade water and mix thoroughly.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the mobile phase.
-
Sample Preparation: Accurately weigh a portion of the sample material expected to contain approximately 10 mg of the analyte into a 100 mL volumetric flask. Add 70 mL of methanol and sonicate for 15 minutes. Dilute to volume with methanol. Further dilute an aliquot of this solution with the mobile phase to bring the final concentration within the linear range of the calibration curve (e.g., 25 µg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.
System Suitability and Method Validation Protocol
To ensure the analytical method is suitable for its intended purpose, a full validation was conducted following ICH Q2(R1) guidelines.[2][11][12]
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must meet the following criteria. This is verified by making five replicate injections of a working standard (e.g., 25 µg/mL).
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| RSD of Peak Area | ≤ 2.0% |
| RSD of Retention Time | ≤ 1.0% |
Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This was confirmed by injecting a blank (mobile phase) and a placebo (sample matrix without the analyte) to ensure no interfering peaks at the retention time of the analyte. Peak purity analysis using a PDA detector further confirmed the homogeneity of the analyte peak.
-
Linearity: The linearity was established by constructing a calibration curve with at least five concentrations across the range of 1-100 µg/mL. The correlation coefficient (r²) must be ≥ 0.999.
-
Accuracy: Accuracy was determined by performing recovery studies. A known amount of analyte was spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): Assessed by analyzing six replicate samples at 100% of the target concentration on the same day. The Relative Standard Deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Assessed by repeating the analysis on a different day with a different analyst or instrument. The RSD over two days should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio method. LOD is typically where S/N ≥ 3, and LOQ is where S/N ≥ 10. The LOQ must be demonstrated with acceptable precision and accuracy.
-
Robustness: The method's robustness was evaluated by introducing small, deliberate variations to the chromatographic conditions, such as:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (± 2% absolute in acetonitrile) The system suitability parameters should remain within the acceptance criteria during these variations.
-
Experimental Workflow and Data Analysis
Figure 2: Overall experimental workflow from preparation to reporting.
Calculation
The concentration of this compound in the sample is calculated using the linear regression equation obtained from the calibration curve:
y = mx + c
Where:
-
y = Peak area of the analyte in the sample
-
m = Slope of the calibration curve
-
x = Concentration of the analyte (µg/mL)
-
c = y-intercept of the calibration curve
The final concentration in the original sample material is then calculated by accounting for all dilution factors made during sample preparation.
Conclusion
The HPLC-UV method described provides a specific, accurate, precise, and robust means for the quantitative analysis of this compound. The method is straightforward and utilizes common reagents and instrumentation, making it suitable for routine use in quality control laboratories. The comprehensive validation ensures that the method is reliable and conforms to international regulatory standards.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. researchgate.net [researchgate.net]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS | Semantic Scholar [semanticscholar.org]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. chromtech.com [chromtech.com]
- 8. jordilabs.com [jordilabs.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. ICH Official web site : ICH [ich.org]
Application Notes and Protocols for the Development of 2-(2-Chloro-benzoimidazol-1-yl)-ethanol as an Antifungal Agent
Abstract
The persistent rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance, necessitates the exploration of novel chemical scaffolds for therapeutic development. Benzimidazoles represent a promising class of heterocyclic compounds with a well-documented history of diverse biological activities, including antifungal properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 2-(2-Chloro-benzoimidazol-1-yl)-ethanol (CAS No. 40019-65-6), a candidate molecule for antifungal agent development. These application notes detail a plausible synthetic route and provide robust, step-by-step protocols for the systematic in vitro and in vivo assessment of its antifungal efficacy, cytotoxicity, and preliminary drug-like properties. The methodologies are grounded in established standards to ensure data integrity and reproducibility.
Introduction: The Rationale for Benzimidazole Scaffolds in Antifungal Research
Benzimidazole derivatives have long been recognized for their broad spectrum of antimicrobial activities.[1][2] Their mechanism of action, particularly in fungi, is often attributed to the inhibition of critical cellular processes. For many azole-containing compounds, this involves the disruption of ergosterol biosynthesis, a vital component of the fungal cell membrane, by targeting the enzyme lanosterol 14-alpha-demethylase (Erg11p).[4] This disruption leads to increased membrane permeability and ultimately, fungal cell death.[4] The structural motif of this compound, featuring a chlorinated benzimidazole core N-substituted with a hydroxyethyl group, presents a unique scaffold for investigation. The chlorine atom at the 2-position can influence the electrophilicity of the benzimidazole ring, potentially enhancing its interaction with biological targets, while the ethanol substituent can modulate solubility and pharmacokinetic properties. This guide outlines a systematic approach to validate the antifungal potential of this specific molecule.
Synthesis Protocol: N-Alkylation of 2-Chlorobenzimidazole
The synthesis of this compound can be achieved via the N-alkylation of 2-chlorobenzimidazole with a suitable ethanol synthon. The following protocol is a standard and effective method for this transformation.[5][6][7]
Reaction Scheme:
Caption: Proposed synthesis of the target compound.
Materials:
-
2-Chlorobenzimidazole
-
2-Chloroethanol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-chlorobenzimidazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Add 2-chloroethanol (1.2 eq) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
In Vitro Antifungal Susceptibility Testing
Determining the in vitro activity of the compound against a panel of clinically relevant fungal pathogens is a critical first step. The Clinical and Laboratory Standards Institute (CLSI) provides standardized broth microdilution methods that are widely accepted for generating reproducible Minimum Inhibitory Concentration (MIC) data.
Protocol 3.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.
Caption: Workflow for MIC determination.
Materials:
-
This compound stock solution (in DMSO)
-
Fungal isolates (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans, Aspergillus fumigatus)
-
RPMI 1640 medium, with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
Procedure:
-
Prepare a 2-fold serial dilution of this compound in a 96-well plate using RPMI 1640 medium. The final concentration range should typically span from 256 µg/mL to 0.125 µg/mL.
-
Prepare a fungal inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard.
-
Dilute the standardized inoculum in RPMI 1640 to achieve the final recommended cell concentration as per CLSI guidelines.
-
Inoculate each well of the microtiter plate with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
Determine the MIC as the lowest concentration of the compound at which there is a significant inhibition of growth compared to the growth control.
Protocol 3.2: Minimum Fungicidal Concentration (MFC) Determination
Objective: To determine the lowest concentration of the compound that results in fungal death.
Procedure:
-
Following MIC determination, take an aliquot from each well that shows no visible growth.
-
Spread the aliquot onto a suitable agar plate (e.g., Sabouraud Dextrose Agar).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration from which no fungal colonies grow on the agar plate.
Data Presentation:
| Fungal Species | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans | ||
| Candida glabrata | ||
| Cryptococcus neoformans | ||
| Aspergillus fumigatus |
In Vitro Cytotoxicity Assessment
It is crucial to assess the selectivity of the antifungal compound by evaluating its toxicity to mammalian cells. A high therapeutic index (the ratio of the toxic dose to the therapeutic dose) is a desirable characteristic of a drug candidate.
Protocol 4.1: MTT Assay for Mammalian Cell Viability
Objective: To determine the concentration of this compound that reduces the viability of a mammalian cell line by 50% (IC₅₀).
Caption: Workflow for cytotoxicity (MTT) assay.
Materials:
-
Human cell line (e.g., HepG2, HEK293)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well cell culture plates
Procedure:
-
Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
The next day, replace the medium with fresh medium containing serial dilutions of this compound.
-
Incubate the plate for 24 to 48 hours.
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.
Data Presentation:
| Cell Line | IC₅₀ (µM) |
| HepG2 | |
| HEK293 |
Preliminary In Vivo Efficacy Evaluation
Animal models are essential for evaluating the therapeutic potential of an antifungal compound in a complex biological system.[8][9] A murine model of disseminated candidiasis is a standard for initial efficacy studies.[8][9]
Protocol 5.1: Murine Model of Disseminated Candidiasis
Objective: To assess the ability of this compound to reduce fungal burden and improve survival in mice infected with Candida albicans.
Materials:
-
Immunocompetent mice (e.g., BALB/c)
-
Candida albicans strain
-
This compound formulated for in vivo administration
-
Vehicle control
-
Positive control antifungal (e.g., fluconazole)
Procedure:
-
Infect mice intravenously with a standardized inoculum of Candida albicans.
-
Initiate treatment with this compound, vehicle, or a positive control at a specified time post-infection. Administer the treatment for a predetermined number of days.
-
Monitor the mice daily for signs of illness and record survival.
-
At the end of the study, or at specified time points, euthanize a subset of animals from each group.
-
Harvest organs (typically kidneys), homogenize them, and plate serial dilutions on agar to determine the fungal burden (CFU/gram of tissue).
Endpoints:
-
Survival rate over the course of the study.
-
Fungal burden in target organs (e.g., kidneys).
ADMET Profiling: A Forward Look
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to de-risk a drug development program and avoid late-stage failures.[5][10][11] While comprehensive ADMET profiling is beyond the scope of initial screening, a number of in vitro assays can provide valuable early insights.[10][11]
Recommended Preliminary ADMET Assays:
-
Metabolic Stability: Incubation with liver microsomes to assess the compound's susceptibility to metabolic breakdown.
-
CYP450 Inhibition: Evaluation of the compound's potential to inhibit major cytochrome P450 enzymes, which could lead to drug-drug interactions.
-
Plasma Protein Binding: Determining the extent to which the compound binds to plasma proteins, which influences its free concentration and efficacy.
-
Solubility and Permeability: Assessing the compound's aqueous solubility and its ability to cross biological membranes.
Concluding Remarks
The protocols outlined in these application notes provide a structured and robust framework for the initial preclinical evaluation of this compound as a potential antifungal agent. By systematically assessing its synthesis, in vitro efficacy, selectivity, and in vivo activity, researchers can generate the critical data necessary to make informed decisions about its further development. The benzimidazole scaffold continues to be a fertile ground for the discovery of new therapeutics, and a methodical approach is paramount to unlocking its full potential.
References
- 1. Synthesis, Characterization and Antimicrobial Evaluation of Some N-Substituted Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 10. Antiproliferative Aspect of Benzimidazole Derivatives’ Activity and Their Impact on NF-κB Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 2-(2-Chloro-benzoimidazol-1-yl)-ethanol in the Synthesis of Novel Anticancer Agents
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds and its structural similarity to endogenous purines.[1][2] This allows benzimidazole derivatives to interact with a wide array of biological targets, making them a focal point in drug discovery, particularly in oncology.[1][3] Among the various precursors, 2-chlorobenzimidazole and its N-substituted derivatives, such as 2-(2-Chloro-benzoimidazol-1-yl)-ethanol, serve as exceptionally versatile building blocks. The reactive chlorine atom at the C2-position is an ideal handle for nucleophilic substitution, enabling the synthesis of diverse compound libraries.[2] The N1-ethanol group offers a secondary site for modification or can influence solubility and pharmacokinetic properties. This guide provides an in-depth exploration of this compound, detailing its synthesis, its application in creating potent anticancer compounds, and the protocols for their biological evaluation.
Synthesis of the Core Precursor: this compound
The synthesis of the title compound is achieved via the N-alkylation of 2-chlorobenzimidazole. The choice of methodology can be adapted based on available laboratory equipment and desired reaction times. Below are three field-proven protocols.
Protocol 1.1: Conventional N-Alkylation using PEG-600
This method utilizes Polyethylene glycol (PEG-600) as a green, recyclable solvent and reaction medium, offering an efficient and environmentally benign alternative to traditional volatile organic solvents.
Rationale: The polarity of PEG-600 facilitates the dissolution of the reactants and the inorganic base, while its high boiling point allows the reaction to be conducted at elevated temperatures, accelerating the rate of nucleophilic substitution.
Materials:
-
2-Chlorobenzimidazole (1.0 eq)
-
2-Chloroethanol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Polyethylene glycol (PEG-600)
-
Ice-cold water
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
Step-by-Step Procedure:
-
In a 100 mL round-bottom flask, combine 2-chlorobenzimidazole (e.g., 1.52 g, 10 mmol), 2-chloroethanol (e.g., 0.89 g, 11 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Add 20 mL of PEG-600 to the flask.
-
Heat the mixture in an oil bath or on a heating mantle to 100 °C.
-
Maintain stirring at this temperature for 3-5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into approximately 50 mL of ice-cold water with vigorous stirring. The product will precipitate out of the aqueous solution.
-
Filter the separated solid using a Buchner funnel.
-
Wash the crude product with cold water (2 x 15 mL) to remove residual PEG-600 and salts.
-
Dry the product under vacuum. For higher purity, the crude product can be recrystallized from an ethanol/water mixture.
-
Characterize the final product, this compound (CAS: 40019-65-6), using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Workflow for Precursor Synthesis
The following diagram outlines the general workflow for the N-alkylation of 2-chlorobenzimidazole.
Caption: General workflow for N-alkylation of 2-chlorobenzimidazole.
Application: Synthesis of 2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline Derivatives
This section details the synthesis of a potent class of anticancer agents by combining the 2-chlorobenzimidazole scaffold with a quinoline moiety.[4] This "hybrid molecule" strategy aims to create compounds that act on multiple biological targets, potentially leading to enhanced efficacy and reduced drug resistance.[4]
Rationale: Both quinoline and benzimidazole are well-established pharmacophores in anticancer drug development.[4] Their combination into a single molecule can lead to synergistic effects. The synthesis leverages a Vilsmeier-Haack reaction followed by a condensation reaction.
Protocol 2.1: Synthesis of 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline
Step A: Vilsmeier-Haack Reaction to form 2-chloro-quinoline-3-carbaldehyde
-
Cool a flask containing dimethylformamide (DMF, 3.0 eq) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) while maintaining the temperature at 0 °C. Stir for 30 minutes.
-
Add the substituted acetanilide (1.0 eq) to the mixture and stir at 60-70 °C for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Filter the resulting precipitate, wash with water, and dry to obtain the 2-chloro-quinoline-3-carbaldehyde intermediate.
Step B: Condensation with o-phenylenediamine
-
In a pressure tube, combine the 2-chloro-quinoline-3-carbaldehyde intermediate (1.0 eq) and the appropriate o-phenylenediamine derivative (1.0 eq).
-
Add methanol as the solvent (approx. 3 mL per mmol of aldehyde).
-
Seal the tube and heat the mixture to 120 °C for 2-3 hours.
-
Cool the reaction to room temperature. The product typically precipitates.
-
Filter the solid, wash with a small amount of cold methanol, and dry to obtain the final 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline product.[4]
Biological Evaluation: In Vitro Cytotoxicity
The primary evaluation of newly synthesized compounds involves assessing their ability to inhibit the growth of cancer cells. The MTT assay is a standard, reliable colorimetric method for this purpose.
Protocol 3.1: MTT Assay for Cell Viability
Rationale: This assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[5]
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF-7) and a normal cell line (e.g., HL-7702).
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
Synthesized benzimidazole derivatives.
-
MTT solution (5 mg/mL in PBS).
-
DMSO (Dimethyl sulfoxide).
-
96-well microplates.
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for attachment.[2]
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions in the culture medium to achieve a range of final concentrations. Replace the existing medium with medium containing the test compounds. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Cisplatin or 5-FU).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[2]
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[2]
-
Absorbance Measurement: Shake the plate for 10-15 minutes and measure the absorbance at 490 nm or 570 nm using a microplate reader.[2][5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[2]
Data Presentation: Anticancer Activity
The following table summarizes the in vitro antiproliferative activity for a series of 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives, demonstrating their potency and selectivity.[4]
| Compound | HepG2 (Liver) IC₅₀ (μM) | SK-OV-3 (Ovarian) IC₅₀ (μM) | NCI-H460 (Lung) IC₅₀ (μM) | HL-7702 (Normal Liver) IC₅₀ (μM) |
| 3a1 | 7.54 | 9.12 | 11.34 | > 100 |
| 3a3 | 12.87 | 15.65 | 18.21 | > 100 |
| 3a5 | 15.43 | 18.98 | 22.45 | > 100 |
| Cisplatin | 10.12 | - | - | - |
| 5-FU | 31.98 | - | - | - |
| Data sourced from scientific literature.[4] |
Elucidating the Mechanism of Action
Benzimidazole derivatives exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, inhibition of critical signaling pathways, and disruption of microtubule polymerization.[6][7]
Induction of Apoptosis
A primary mechanism for many benzimidazole-based anticancer agents is the induction of programmed cell death, or apoptosis, often via the intrinsic (mitochondrial) pathway.[8]
Mechanistic Insight: The representative compound 3a1 was found to exert its antitumor activity by up-regulating the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c.[4][8] Cytochrome c then activates caspase-9 and the executioner caspase-3, which cleaves key cellular substrates like PARP, culminating in cell death.[4][8]
Caption: Intrinsic apoptosis pathway induced by benzimidazole derivatives.[4][8]
Inhibition of Kinase Signaling Pathways
Many cancers exhibit dysregulation of signaling pathways that control cell growth and survival, such as the PI3K/AKT/mTOR pathway.[7] Certain benzimidazole derivatives have been developed as potent inhibitors of these kinases.
Mechanistic Insight: By targeting key nodes like PI3K and mTOR, these inhibitors can block downstream signaling, leading to decreased cell proliferation, survival, and angiogenesis.[2] This represents a targeted therapeutic approach, forming the basis of precision medicine.[1]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.[2]
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Perspectives of Benzimidazole Derivatives as Anticancer Agents in the New Era - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 2-(2-Chloro-benzoimidazol-1-yl)-ethanol
Welcome to the technical support center for the synthesis of 2-(2-Chloro-benzoimidazol-1-yl)-ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and accelerate your research and development efforts.
The synthesis of this compound is a valuable route to a key intermediate in pharmaceutical development. However, like many multi-step organic syntheses, it is not without its potential pitfalls. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues, from unexpected side products to purification difficulties.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
My initial reaction of o-phenylenediamine with urea is giving a low yield of benzimidazolin-2-one. What could be the cause?
A low yield in the initial cyclization step is a common hurdle. The reaction of o-phenylenediamine with urea to form benzimidazolin-2-one is a condensation reaction that requires specific conditions to proceed efficiently.[1]
Possible Causes and Solutions:
-
Inadequate Temperature: This reaction is typically conducted at elevated temperatures, often in the range of 135-150°C. Insufficient heat can lead to an incomplete reaction. Ensure your reaction setup maintains a consistent and accurate temperature.
-
Reaction Time: While higher temperatures can drive the reaction, a sufficient reaction time is also crucial. A common duration is around 12 hours.[1] Consider extending the reaction time if you observe a significant amount of unreacted starting material.
-
Solvent Choice: While this reaction can be performed as a dry fusion, using a high-boiling solvent like dimethylformamide (DMF) can improve solubility and heat transfer, leading to higher yields.[1]
-
Product Quality: The quality of the benzimidazolin-2-one can be affected by the reaction conditions. A dry fusion method, for instance, may result in a darker, less pure product compared to a solvent-based approach.
During the chlorination of benzimidazolin-2-one with POCl₃, I'm observing a significant amount of a dark, insoluble material. What is this and how can I prevent it?
The formation of dark, insoluble byproducts during the chlorination step is a frequent issue, often attributed to dimerization or polymerization of the benzimidazole core.[2]
The Culprit: Dimerization Side Reaction
The desired product, 2-chlorobenzimidazole, can react with the starting material, benzimidazolin-2-one (BMZ), to form a dimer.[2] This is a competitive reaction that becomes more prevalent at higher concentrations and temperatures.
Preventative Measures:
-
Controlled Addition of Reagents: Adding phosphorus trichloride (PCl₃) after an initial reflux with phosphorus oxychloride (POCl₃) can help to suppress the formation of radical species that lead to dimerization.[2]
-
Temperature Management: After the addition of PCl₃ is complete, it is crucial to stop heating and cool the reaction mixture promptly to minimize the time the product is exposed to high temperatures.[2]
-
Rapid Workup: Proceeding with the workup, including the removal of excess POCl₃ under reduced pressure, as soon as the reaction is complete will limit the opportunity for side reactions to occur.[2]
Here is a workflow to minimize dimerization:
Caption: Workflow to minimize dimerization during chlorination.
My final product, this compound, is contaminated with an impurity that has a similar polarity, making purification by column chromatography difficult. What could this impurity be?
A common and challenging impurity in this synthesis is the isomeric product, 2-(2-Chloro-benzoimidazol-3-yl)-ethanol . This arises from the alkylation of the 2-chlorobenzimidazole intermediate at the N3 position instead of the N1 position.
Understanding the Isomer Formation:
2-Chlorobenzimidazole exists in tautomeric forms, and alkylation can occur on either nitrogen atom of the imidazole ring. The ratio of the N1 to N3 alkylated products can be influenced by several factors.
Strategies for Selective N1-Alkylation:
-
Choice of Base and Solvent: The reaction conditions for the alkylation step are critical. Using a milder base and a polar aprotic solvent can favor N1 alkylation.
-
Protecting Groups: While more synthetically demanding, the use of a protecting group on one of the nitrogen atoms can ensure regioselective alkylation.
What are the best analytical techniques to confirm the structure of my final product and identify potential impurities?
A combination of spectroscopic techniques is essential for the unambiguous characterization of this compound and its potential side products.
| Technique | Purpose | Key Observations |
| ¹H NMR | Structural elucidation and isomer differentiation | The chemical shifts and coupling patterns of the aromatic protons and the ethanol side chain will be distinct for the desired product and its N3-isomer.[3] |
| ¹³C NMR | Carbon skeleton confirmation | Provides information on the number and types of carbon atoms in the molecule.[3] |
| Mass Spectrometry (MS) | Molecular weight determination | Confirms the molecular weight of the product and can help identify impurities by their mass-to-charge ratio.[3] |
| FT-IR | Functional group identification | Can confirm the presence of key functional groups such as N-H (if any unreacted starting material is present), C-Cl, and O-H. |
Detailed Protocol: NMR Sample Preparation
For effective NMR analysis, proper sample preparation is crucial.
-
Sample Weighing: Accurately weigh 5-10 mg of your solid sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[3]
-
Solvent Selection: Choose a suitable deuterated solvent in which your sample is fully soluble. DMSO-d₆ is often a good choice for benzimidazole derivatives as it can help in observing the N-H proton signal if present.[3]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently agitate to dissolve the sample completely.[3]
-
Transfer: Using a clean pipette, transfer the solution to a standard 5 mm NMR tube.
The following diagram illustrates the general workflow for spectroscopic analysis:
Caption: General workflow for spectroscopic analysis.
I'm struggling with the purification of the final product. What are some effective methods?
Purification of this compound can be challenging due to the potential presence of closely related impurities.
Recommended Purification Techniques:
-
Recrystallization: This is often the most effective method for removing minor impurities and obtaining a highly pure crystalline product. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions for your compound.
-
Column Chromatography: While challenging if isomers are present, careful optimization of the stationary phase (e.g., silica gel) and mobile phase can achieve separation. A gradient elution is often more effective than an isocratic one.
-
Acid-Base Extraction: This can be a useful technique to remove any unreacted acidic or basic starting materials or byproducts.
By systematically addressing these common issues, you can enhance the efficiency and success of your synthesis of this compound.
References
Technical Support Center: Optimization of Reaction Conditions for "2-(2-Chloro-benzoimidazol-1-yl)-ethanol"
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the dedicated technical support guide for the synthesis of 2-(2-Chloro-benzoimidazol-1-yl)-ethanol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific N-alkylation reaction. We will move beyond simple procedural steps to explore the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your synthetic outcomes.
Section 1: Foundational Knowledge & Reaction Principles
The synthesis of this compound is fundamentally an N-alkylation reaction. It involves the nucleophilic attack of the nitrogen atom of the 2-chlorobenzimidazole ring on the electrophilic carbon of an alkylating agent, in this case, 2-chloroethanol.[1] Understanding the mechanism and the factors that influence it is critical for optimization.
Core Reaction: 2-Chlorobenzimidazole + 2-Chloroethanol → this compound
The reaction typically proceeds via an SN2 mechanism, which is heavily influenced by the choice of base, solvent, and temperature. The base deprotonates the N-H of the benzimidazole ring, generating a more potent benzimidazolide anion nucleophile.[2] The solvent must then appropriately solvate the ions without hindering the nucleophilic attack.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common queries that arise during the planning and execution of the synthesis.
Q1: What is a reliable starting protocol for this synthesis?
A robust starting point involves using a mild inorganic base and a polar aprotic solvent. This combination effectively promotes the reaction while minimizing potential side reactions.
Recommended Starting Protocol:
-
To a solution of 2-chlorobenzimidazole (1.0 eq) in Dimethylformamide (DMF), add anhydrous Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the benzimidazolide anion.
-
Add 2-chloroethanol (1.1 - 1.2 eq) to the reaction mixture.
-
Heat the reaction to 50-70°C and monitor its progress using Thin Layer Chromatography (TLC).[1]
-
Upon completion, the reaction is typically worked up by pouring the mixture into ice-cold water to precipitate the product, which is then filtered, washed, and dried.[3] Further purification can be achieved by recrystallization or column chromatography.
Q2: How do I select the optimal base for the reaction?
Base selection is critical. The base must be strong enough to deprotonate the benzimidazole N-H but not so harsh as to promote side reactions. The choice often depends on the desired reaction rate and the lability of your substrates.
| Base | Typical Solvent | Advantages | Disadvantages | Citation |
| Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile | Mild, inexpensive, and effective. Good for general use and scalability. | Slower reaction rates compared to stronger bases. | [1] |
| Sodium Hydride (NaH) | THF, DMF (anhydrous) | Very strong base, leads to rapid deprotonation and often faster reaction times. | Requires strictly anhydrous conditions; highly reactive and requires careful handling. | [2] |
| Sodium Hydroxide (NaOH) | Aqueous/Ethanol | Inexpensive and can be used in aqueous or phase-transfer conditions. | Can lead to hydrolysis of the 2-chloro substituent or other sensitive functional groups. | [3] |
Q3: What is the role of the solvent and which should I choose?
The solvent plays a crucial role in dissolving the reactants and mediating the reaction. For this SN2-type reaction, polar aprotic solvents are generally preferred as they can solvate the cation of the base while leaving the nucleophilic anion relatively free to react.
-
Dimethylformamide (DMF) / Dimethyl Sulfoxide (DMSO): Excellent choices for dissolving benzimidazole derivatives and promoting SN2 reactions.[1]
-
Acetonitrile (MeCN): A good alternative, though sometimes less effective at dissolving all reactants.[4]
-
Acetone: Can be used, particularly with bases like K₂CO₃, but may result in slower reaction rates.[3]
-
Polyethylene Glycol (PEG-600): Acts as a "green" solvent and can facilitate the reaction, often at elevated temperatures.[3]
Q4: Can this reaction be performed under microwave irradiation?
Yes, microwave-assisted synthesis can be an effective method to accelerate this reaction. It often leads to significantly reduced reaction times and can improve yields by minimizing the formation of thermal degradation byproducts.[5] A typical approach would involve using a mild base like K₂CO₃ in a microwave-compatible solvent like ethanol or PEG-600.
Section 3: Troubleshooting Guide
Even with an optimized protocol, experimental challenges can arise. This guide provides a systematic approach to diagnosing and solving common issues.
Problem 1: Low or No Product Yield
| Potential Cause | Diagnostic Check | Recommended Solution |
| Ineffective Base | TLC shows only starting material, even after extended reaction time. | Switch to a stronger base (e.g., from K₂CO₃ to NaH). Ensure the base is fresh and has been stored correctly. For NaH, ensure anhydrous conditions.[2][6] |
| Low Reaction Temperature | The reaction is proceeding very slowly as monitored by TLC. | Gradually increase the reaction temperature in 10-20°C increments. Be aware that higher temperatures can also increase side product formation.[7] |
| Impure Starting Materials | Check the purity of 2-chlorobenzimidazole and 2-chloroethanol via NMR or melting point. | Purify starting materials before the reaction. 2-chloroethanol can be distilled.[8] 2-chlorobenzimidazole can be prepared from benzimidazolin-2-one and POCl₃ and recrystallized. |
| Incorrect Solvent | Reactants are not fully dissolved, or the reaction is stalled. | Perform a solvent screen. Switch to a more polar aprotic solvent like DMF or DMSO to improve solubility and reaction rate.[7] |
Problem 2: Formation of Significant Impurities
| Potential Cause | Diagnostic Check | Recommended Solution |
| Over-Alkylation | Mass spectrometry shows a peak corresponding to the addition of a second 2-hydroxyethyl group (quaternary salt). | This is more likely at high temperatures or with a large excess of the alkylating agent.[9] Use a smaller excess of 2-chloroethanol (e.g., 1.05-1.1 eq) and maintain a moderate temperature. |
| Reaction with 2-Chloro Group | NMR or MS suggests displacement of the chloro-substituent on the benzimidazole ring. | This is less common under these conditions but can be promoted by harsh nucleophiles or high temperatures. Use milder conditions (lower temperature, weaker base). |
| Decomposition | TLC plate shows streaking or multiple spots with low Rf values. | The reaction temperature may be too high, or the reaction time too long.[6] Reduce the temperature and monitor the reaction closely to stop it once the starting material is consumed. |
Problem 3: Difficulties in Product Purification
| Potential Cause | Diagnostic Check | Recommended Solution |
| Product is an Oil | The product does not precipitate from water or crystallize. | Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane) instead of filtration. Purify using silica gel column chromatography.[10] |
| Similar Polarity of Product and Starting Material | Product and starting material co-elute during column chromatography. | Adjust the solvent system for chromatography. A gradient elution may be necessary. Alternatively, an acid-base workup can be effective: dissolve the crude mixture in an organic solvent, wash with dilute acid (e.g., 1M HCl) to protonate and extract the basic product and starting material into the aqueous layer, then basify the aqueous layer and re-extract the product. |
| Product Lost During Workup | The final yield is low despite TLC indicating a high-yielding reaction. | The product may have some solubility in the aqueous layer.[11] After the initial filtration or extraction, re-extract the aqueous layer with an organic solvent to recover any dissolved product. |
Section 4: Experimental Protocols & Visualizations
Protocol 1: Optimized Synthesis of this compound
-
Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chlorobenzimidazole (e.g., 1.52 g, 10 mmol, 1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF (30 mL) and anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 eq).
-
Anion Formation: Stir the suspension vigorously at room temperature for 30 minutes.
-
Alkylating Agent Addition: Add 2-chloroethanol (0.75 mL, 11 mmol, 1.1 eq) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 60°C in an oil bath.
-
Monitoring: Monitor the reaction's progress every 1-2 hours by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase). The product should have a different Rf value than the starting material.
-
Workup: Once the starting material is consumed (typically 4-8 hours), cool the flask to room temperature. Pour the reaction mixture slowly into a beaker containing 150 mL of ice-cold water while stirring.
-
Isolation: A solid precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water (2 x 30 mL) to remove DMF and inorganic salts.
-
Drying & Purification: Dry the solid product under vacuum. If necessary, recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure compound.[3]
Visualizations
Caption: Figure 1: N-Alkylation Reaction Pathway
Caption: Figure 2: Troubleshooting Workflow
Section 5: References
-
Organic Syntheses Procedure. Organic Syntheses. Available at: --INVALID-LINK--
-
A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Der Pharma Chemica. Available at: --INVALID-LINK--
-
N-alkylation of imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. ResearchGate. Available at: --INVALID-LINK--
-
How to Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available at: --INVALID-LINK--
-
SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. JournalAgent. Available at: --INVALID-LINK--
-
Synthesis of benzimidazole derivatives (1–30). Reaction condition. ResearchGate. Available at: --INVALID-LINK--
-
Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. TSI Journals. Available at: --INVALID-LINK--
-
Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI. Available at: --INVALID-LINK--
-
Synthesis of Some Novel N-alkylated 2-chloro-Benzimidazole Derivatives and their Biological Evaluation. Semantic Scholar. Available at: --INVALID-LINK--
-
Synthesis and effect of N-alkylation on antibacterial activity of 2-(Benzylthio) methyl-1H-benzimidazole derivatives. ResearchGate. Available at: --INVALID-LINK--
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available at: --INVALID-LINK--
-
Optimization of N-alkylation of 2-aminobenzylamine Derivatives. Benchchem. Available at: --INVALID-LINK--
-
Synthesis of Some Novel N-alkylated 2-chloro-BenzimidazoleD. E-RESEARCHCO. Available at: --INVALID-LINK--
-
Optimizing reaction conditions for N-benzylation of benzimidazoles. Benchchem. Available at: --INVALID-LINK--
-
Troubleshooting guide for low conversion rates in benzimidazole synthesis. Benchchem. Available at: --INVALID-LINK--
-
Synthesis of 1-(n-hexyl-5-one)-2-chlorobenzimidazole. Indian Journal of Chemistry. Available at: --INVALID-LINK--
-
N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. ResearchGate. Available at: --INVALID-LINK--
-
A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum. Available at: --INVALID-LINK--
-
Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PubMed Central. Available at: --INVALID-LINK--
-
Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol. Google Patents. Available at: --INVALID-LINK--
-
Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. PubMed. Available at: --INVALID-LINK--
-
Optimization of reaction conditions for benzimidazole synthesis. Benchchem. Available at: --INVALID-LINK--
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: --INVALID-LINK--
-
Continuous preparation method of high-content 2-chloroethanol. Google Patents. Available at: --INVALID-LINK--
-
Process for preparing 2-chloro-benzimidazole derivatives. Google Patents. Available at: --INVALID-LINK--
-
Synthesis of 1-(n-Hexyl-5-one)-2-chlorobenzimidazole. ResearchGate. Available at: --INVALID-LINK--
-
Technical Support Center: Troubleshooting Benzimidazole Synthesis. Benchchem. Available at: --INVALID-LINK--
-
Preparation method of 2-(2-chloroethyl) ethanol. Google Patents. Available at: --INVALID-LINK--
-
IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Indian Academy of Sciences. Available at: --INVALID-LINK--
-
Process for producing 2-(2'-chloroethoxy)ethanol. Google Patents. Available at: --INVALID-LINK--
-
Synthesis of 3. Reagents and conditions. ResearchGate. Available at: --INVALID-LINK--
-
Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. MDPI. Available at: --INVALID-LINK--
References
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. CN110922299A - Continuous preparation method of high-content 2-chloroethanol - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. How To [chem.rochester.edu]
Purification of "2-(2-Chloro-benzoimidazol-1-yl)-ethanol" from crude reaction mixture
This guide provides in-depth troubleshooting and frequently asked questions for the purification of "2-(2-Chloro-benzoimidazol-1-yl)-ethanol" from a crude reaction mixture. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this compound, ensuring high purity and yield.
Introduction to Purification Challenges
The synthesis of this compound, a key intermediate in pharmaceutical development, often results in a crude mixture containing unreacted starting materials, isomers, and other byproducts.[1] The inherent properties of the benzimidazole core, combined with the reactive chloro and hydroxyl functionalities, necessitate a carefully optimized purification strategy to achieve the desired purity for downstream applications. This guide is structured to address specific experimental issues with evidence-based solutions and detailed protocols.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific problems you might encounter during the purification of this compound.
Q1: My TLC plate shows multiple spots after the initial work-up. What are they, and how do I get rid of them?
Analysis of the Problem:
Multiple spots on a Thin Layer Chromatography (TLC) plate indicate the presence of several compounds in your crude mixture. Based on the typical synthesis route, these are the most probable impurities:
-
Unreacted 2-Chlorobenzimidazole: This starting material is less polar than your desired product due to the absence of the hydroxyl group.
-
Unreacted 2-Chloroethanol: A highly polar starting material that may appear as a streaky spot near the baseline.[2]
-
Isomeric Product: N-alkylation of 2-chlorobenzimidazole can potentially occur at both nitrogen atoms of the imidazole ring, leading to a structural isomer. Isomers often have very similar polarities, making them challenging to separate.
-
Side-Products: Depending on the reaction conditions, other side-products could form. For instance, harsh basic conditions might lead to the substitution of the 2-chloro group.
Troubleshooting Workflow:
References
Technical Support Center: Recrystallization of 2-(2-Chloro-benzoimidazol-1-yl)-ethanol
This guide is designed for researchers, scientists, and professionals in drug development who are working with 2-(2-Chloro-benzoimidazol-1-yl)-ethanol. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance and troubleshooting strategies for the successful recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a recrystallization protocol for this compound?
A1: The critical first step is solvent selection. An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will fully dissolve it at or near its boiling point. For benzimidazole derivatives, a range of solvents can be effective.[1] It is recommended to perform a small-scale solvent screen to identify the optimal single or mixed-solvent system.
Q2: I don't have a known melting point for my crude this compound. How does this affect the recrystallization process?
A2: Not knowing the melting point introduces a key challenge, particularly the risk of the compound "oiling out" if the boiling point of the chosen solvent is higher than the compound's melting point. In such cases, the compound will melt before dissolving, forming an oil that may be difficult to crystallize. Therefore, it's crucial to start with lower-boiling point solvents during your initial screening.
Q3: My compound has a slight color. Will recrystallization remove it?
A3: Recrystallization is effective at removing many impurities, including some colored ones. If the color persists after an initial recrystallization, you may consider treating the hot solution with a small amount of activated carbon before the hot filtration step. The activated carbon can adsorb colored impurities.
Troubleshooting Guide
Issue 1: Selecting an Appropriate Solvent System
Q: How do I systematically choose a solvent for the recrystallization of this compound?
A: A systematic approach to solvent screening is crucial. Based on the benzimidazole scaffold, a range of solvents with varying polarities should be tested.
Recommended Solvent Screening Protocol:
-
Preparation: Place a small amount of your crude compound (approx. 10-20 mg) into several test tubes.
-
Solvent Addition: To each tube, add a different solvent from the list below, starting with a small volume (e.g., 0.5 mL).
-
Room Temperature Solubility: Observe if the compound dissolves at room temperature. An ideal solvent will not dissolve the compound at this stage.
-
Hot Solubility: Gently heat the test tubes in a water bath or on a hot plate. Add the solvent dropwise until the compound just dissolves.
-
Cooling and Crystallization: Allow the clear solutions to cool slowly to room temperature, and then in an ice bath. Observe the formation of crystals.
Table 1: Potential Solvents for Recrystallization Screening
| Solvent | Class | Boiling Point (°C) | Rationale & Expected Behavior |
| Ethanol | Alcohol | 78 | Often a good choice for moderately polar compounds. Can be used as a single solvent or in a mixed system with water. |
| Methanol | Alcohol | 65 | Similar to ethanol but with a lower boiling point. |
| Isopropanol | Alcohol | 82 | Another good option in the alcohol family. |
| Ethyl Acetate | Ester | 77 | A medium polarity solvent that has been shown to be effective for related compounds.[2] |
| Acetone | Ketone | 56 | A polar aprotic solvent with a low boiling point, which can be advantageous. |
| Toluene | Hydrocarbon | 111 | A non-polar aromatic solvent. Use with caution due to its high boiling point. |
| Water | Protic | 100 | Likely to be a poor solvent on its own but can be an excellent anti-solvent in a mixed system with a miscible organic solvent like ethanol or acetone. |
Workflow for Solvent Selection:
Caption: A logical workflow for selecting an appropriate recrystallization solvent.
Issue 2: The Compound "Oils Out" Instead of Crystallizing
Q: I've dissolved my compound in a hot solvent, but upon cooling, it separates as an oil. What should I do?
A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. This is a common problem, especially with impure compounds.
Troubleshooting Steps:
-
Re-dissolve and Add More Solvent: Reheat the solution to dissolve the oil. Add more of the primary solvent to decrease the saturation of the solution. Slow cooling is now even more critical.
-
Lower the Crystallization Temperature: If you suspect the solvent's boiling point is too high, switch to a lower-boiling solvent identified in your screening.
-
Use a Mixed Solvent System: If you are using a single solvent, try adding a miscible "anti-solvent" (one in which the compound is insoluble) dropwise to the hot, clear solution until it just becomes cloudy. Then, add a few drops of the primary solvent to redissolve the precipitate and allow it to cool slowly. A common example is an ethanol/water system.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the air-solvent interface can create nucleation sites and induce crystallization.
Issue 3: No Crystals Form, Even After Cooling in an Ice Bath
Q: My solution is clear and cold, but no crystals have appeared. What's wrong?
A: This typically indicates that the solution is not supersaturated, meaning you have used too much solvent.
Solutions:
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Be careful not to evaporate too much. Allow the solution to cool again. This is the most common and effective solution.
-
Induce Crystallization:
-
Seeding: If you have a small crystal of the pure compound, add it to the cold solution to act as a nucleation site.
-
Scratching: As mentioned previously, scratching the inner surface of the flask can help initiate crystal growth.
-
-
Re-evaluate Solvent Choice: It's possible the solvent is too good at dissolving your compound, even at low temperatures. Revisit your solvent screening to find a solvent with a steeper solubility curve.
Issue 4: Poor Crystal Yield
Q: I got crystals, but the final mass is very low. How can I improve my yield?
A: A low yield can result from several factors. A systematic check of your procedure is necessary.
Troubleshooting Flowchart for Low Yield:
References
Technical Support Center: Synthesis of 2-(2-Chloro-benzoimidazol-1-yl)-ethanol
Welcome to the technical support center for the synthesis of 2-(2-Chloro-benzoimidazol-1-yl)-ethanol (CBE). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We aim to move beyond simple procedural steps to explain the underlying chemical principles, helping you not only to solve immediate issues but also to build a robust and high-yielding process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to prepare this compound?
The most prevalent and generally effective method is the N-alkylation of 2-chlorobenzimidazole with a two-carbon electrophile. The two main variations of this approach are:
-
Reaction with 2-Chloroethanol: This is a classical SN2 reaction where 2-chlorobenzimidazole is deprotonated by a base, and the resulting benzimidazolide anion attacks the electrophilic carbon of 2-chloroethanol.
-
Reaction with Ethylene Oxide: This involves the ring-opening of ethylene oxide by the benzimidazolide anion. This method can be very efficient but requires careful handling of gaseous and highly reactive ethylene oxide.
This guide will primarily focus on the 2-chloroethanol route due to its wider accessibility and simpler experimental setup.
Q2: What is a realistic yield to expect for this synthesis?
Yields can vary significantly based on the chosen conditions, scale, and purification method. Literature and internal validation data suggest that yields for the N-alkylation with 2-chloroethanol typically range from 60% to 85% after purification.[1] Yields below this range often indicate suboptimal reaction conditions or purification losses, which this guide will help you address.
Q3: What are the critical safety precautions for this synthesis?
-
2-Chlorobenzimidazole: This compound is classified as a skin and eye irritant.[2] Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Phosphorus Oxychloride (POCl3): If you are synthesizing the 2-chlorobenzimidazole starting material from benzimidazol-2-one, be aware that POCl3 is highly corrosive and reacts violently with water.[3] All work must be done under anhydrous conditions in a well-ventilated fume hood.
-
Solvents: Solvents like Dimethylformamide (DMF) are commonly used and have associated reproductive toxicity. Consult the Safety Data Sheet (SDS) for all reagents and solvents before beginning work.
-
Ethylene Oxide: If using this reagent, be aware that it is a flammable, toxic, and carcinogenic gas.[4][5] It requires specialized handling equipment and procedures.
Troubleshooting Guide: From Low Yields to Pure Product
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Problem Area 1: Low or No Product Yield
Q: My reaction has run to completion according to TLC, but after workup and purification, my isolated yield is below 40%. What are the most likely causes?
A: Suboptimal yield despite complete consumption of starting material often points to issues with the base, solvent, temperature, or workup procedure. Let's break down the possibilities.
-
Causality 1: Inappropriate Base Selection or Stoichiometry. The first step is the deprotonation of the benzimidazole N-H proton (pKa ≈ 12.8). The chosen base must be strong enough to achieve this efficiently without causing side reactions.
-
Weak Bases (e.g., K2CO3): While potassium carbonate is a common choice, its basicity in solvents like acetonitrile or DMF can be limited by its poor solubility.[1][6] This leads to a low concentration of the active benzimidazolide anion and a slow, incomplete reaction. Heating can improve this but may also promote side reactions.
-
Strong Bases (e.g., NaH, NaOH): Sodium hydride (NaH) is highly effective as it irreversibly deprotonates the substrate. However, it is pyrophoric and requires strictly anhydrous conditions. Sodium hydroxide (NaOH) is also effective, particularly under phase-transfer catalysis (PTC) conditions, but the presence of water can lead to unwanted hydrolysis of the chloro-substituents if the reaction is run at high temperatures for extended periods.[1][7]
-
-
Solution & Protocol:
-
Optimize Base: Switch from K2CO3 to a stronger, non-nucleophilic base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF. Use 1.1 to 1.2 equivalents to ensure full deprotonation.
-
Improve Solubility: If using K2CO3, ensure it is finely powdered and consider adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or PEG-600 to increase its effective concentration in the organic phase.[7]
-
Temperature Control: When adding the alkylating agent (2-chloroethanol), maintain the temperature at 0-25 °C initially to control the exotherm, then gently heat to 50-70 °C to drive the reaction to completion.
-
Table 1: Effect of Base and Solvent on N-Alkylation Yield
| Base (Equivalents) | Solvent | Temperature (°C) | Typical Time (h) | Reported Yield Range | Reference |
| K2CO3 (2.0) | DMF | 80-100 | 12-24 | 65-75% | |
| NaH (1.1) | THF/DMF | 0 to 60 | 4-8 | 80-90% | [1] |
| NaOH (flakes, 2.0) | DMF / PEG-600 | 110-115 | 4 | ~81% (analogue) | [1][7] |
Problem Area 2: Formation of Impurities and Side Products
Q: My crude product shows multiple spots on TLC, and my final product NMR is messy. What are the common side products and how can I prevent them?
A: The primary side product in this reaction is the undesired N3-alkylated isomer. While the N1 position is generally favored, the reaction conditions can influence the N1:N3 ratio. Dialkylation is also a possibility, though less common.
-
Causality 2: Isomeric Mixture (N1 vs. N3 Alkylation). Benzimidazole is an asymmetric heterocycle. Alkylation can occur at either nitrogen. The N1-substituted product, this compound, is typically the thermodynamically favored product. However, kinetic control under certain conditions might lead to the formation of the N3 isomer. The choice of solvent and counter-ion (from the base) can influence this ratio. Polar aprotic solvents like DMF generally favor the desired N1-alkylation.
-
Solution & Protocol:
-
Solvent Choice: Use a polar aprotic solvent like DMF or DMSO. These solvents effectively solvate the cation (e.g., Na+ or K+), leaving a "naked" and highly reactive benzimidazolide anion that preferentially attacks at the N1 position.
-
Controlled Addition: Add the 2-chloroethanol slowly to the solution of the pre-formed benzimidazolide anion at a lower temperature (e.g., 0-10 °C). This minimizes local concentration spikes and reduces the likelihood of kinetic side products. After the addition is complete, the reaction can be gently warmed to ensure completion.
-
Diagram 1: N1 vs. N3 Alkylation Pathway This diagram illustrates the competing alkylation reactions at the N1 and N3 positions of the 2-chlorobenzimidazolide anion.
Caption: Competing pathways for N1 (desired) and N3 (undesired) alkylation.
Problem Area 3: Difficult Purification
Q: My crude product is an oil that is difficult to handle, and column chromatography gives poor separation from starting material. What are my options?
A: Purification challenges are common. If column chromatography is ineffective, consider an acid-base extraction or recrystallization.
-
Causality 3: Similar Polarity of Products and Reactants. 2-chlorobenzimidazole and the product, this compound, have relatively similar polarities, which can make chromatographic separation tedious. The hydroxyl group on the product makes it slightly more polar, but tailing on silica gel can be an issue.
-
Solution 1: Acid-Base Workup.
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The basic benzimidazole nitrogen will be protonated, pulling the product and any unreacted starting material into the aqueous layer.
-
Discard the organic layer which contains non-basic impurities.
-
Neutralize the aqueous layer with a base (e.g., NaHCO3 or NaOH solution) until pH ~8-9.
-
The product and unreacted starting material will precipitate or can be extracted back into a fresh portion of organic solvent. This process effectively removes many impurities.
-
-
Solution 2: Recrystallization.
-
If the product is a solid or can be induced to crystallize, recrystallization is an excellent purification method.
-
Solvent Screening: Test solubility in various solvents. A good system is one where the compound is sparingly soluble at room temperature but highly soluble when hot. Common systems for benzimidazole derivatives include ethanol/water, ethyl acetate/hexane, or toluene.
-
Procedure: Dissolve the crude product in the minimum amount of hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration.
-
Diagram 2: Troubleshooting Workflow This flowchart provides a logical sequence of steps to diagnose and solve common synthesis problems.
Caption: A decision tree for troubleshooting the synthesis.
Validated Experimental Protocol
This protocol details the synthesis of 2-chlorobenzimidazole and its subsequent alkylation to yield the target compound.
Part A: Synthesis of 2-Chlorobenzimidazole (3)
This procedure is adapted from established methods.[3]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a base trap (to neutralize HCl gas), combine 1,3-dihydro-benzimidazol-2-one (1.0 eq) and phosphorus oxychloride (POCl3, 3.0-5.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) for 4-6 hours. The reaction mixture will become a clear solution. Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature, then pour it slowly and carefully onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl3. The mixture will be highly acidic.
-
Neutralization: Slowly add a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until the pH of the mixture is ~8-9. The product will precipitate as a solid.
-
Isolation: Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The resulting 2-chlorobenzimidazole can be used directly or recrystallized from ethanol/water.
Part B: Synthesis of this compound (CBE)
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF.
-
Deprotonation: Cool the DMF to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Substrate Addition: Slowly add a solution of 2-chlorobenzimidazole (1.0 eq) in a minimum amount of anhydrous DMF. Stir the mixture at 0 °C for 30-60 minutes. You should observe the cessation of hydrogen gas evolution.
-
Alkylation: Add 2-chloroethanol (1.2 eq) dropwise via syringe, keeping the internal temperature below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C for 4-8 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Cool the reaction to room temperature and carefully quench by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove DMF and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization as described in the troubleshooting section.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. 2-Chlorobenzimidazole | C7H5ClN2 | CID 78572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. agilent.com [agilent.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents [patents.google.com]
Technical Support Center: Characterization of Impurities in 2-(2-Chloro-benzoimidazol-1-yl)-ethanol Synthesis
Welcome to the technical support center for the synthesis and analysis of 2-(2-Chloro-benzoimidazol-1-yl)-ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the characterization of impurities encountered during the synthesis of this important intermediate. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the quality and purity of your compound, in line with global regulatory standards.
I. Understanding the Synthetic Landscape and Potential Impurities
The synthesis of this compound is a multi-step process that, like any chemical transformation, is susceptible to the formation of impurities. A thorough understanding of the reaction mechanism is the first line of defense in impurity control.
The most common synthetic route involves two key stages:
-
Formation of the 2-Chlorobenzimidazole core: This is typically achieved by the condensation of o-phenylenediamine with a suitable one-carbon source, followed by chlorination. A prevalent method is the reaction of 1,3-dihydro-benzimidazol-2-one with a chlorinating agent like phosphorus oxychloride (POCl₃)[1][2].
-
N-alkylation of 2-Chlorobenzimidazole: The resulting 2-chlorobenzimidazole is then alkylated with a suitable reagent, in this case, 2-chloroethanol, to yield the final product[3][4].
This synthetic pathway, while effective, can give rise to a variety of process-related impurities.
Caption: Synthesis and Potential Impurity Pathways.
II. Frequently Asked Questions (FAQs) on Impurity Characterization
This section addresses common questions that arise during the analysis of this compound.
Q1: What are the most likely impurities I should expect in my synthesis?
A1: Based on the synthetic route, impurities can be categorized as follows:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Residual o-phenylenediamine, 2-hydroxybenzimidazole, and 2-chlorobenzimidazole[1].
-
By-products: Isomeric N-alkylation products can be formed, as benzimidazole has two reactive nitrogen atoms. Over-alkylation can also lead to di-substituted products.
-
-
Degradation Products:
-
Hydrolysis: The 2-chloro group on the benzimidazole ring can be susceptible to hydrolysis, reverting to 2-hydroxybenzimidazole, especially under non-neutral pH conditions[5].
-
Oxidation: Benzimidazole derivatives can be prone to oxidation, potentially leading to N-oxides or other oxidized species[6].
-
-
Residual Solvents: Solvents used in the synthesis and purification steps (e.g., DMF, ethanol) may be present in the final product.
Q2: At what level do I need to identify and characterize these impurities?
A2: The requirement for impurity identification and characterization is dictated by regulatory guidelines, primarily from the International Council for Harmonisation (ICH). The key guideline is ICH Q3A(R2) for new drug substances[7].
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Q3: What are the recommended analytical techniques for impurity profiling?
A3: A multi-technique approach is often necessary for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for separating and quantifying impurities. A stability-indicating HPLC method is crucial[8].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for obtaining molecular weight information of unknown impurities, which is a critical first step in structural elucidation[9].
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for the analysis of volatile impurities and residual solvents[10].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for unambiguous structure elucidation of isolated impurities[11][12].
III. Troubleshooting Guides
This section provides practical solutions to common issues encountered during the analytical characterization of this compound and its impurities.
Guide 1: HPLC Method Development and Troubleshooting
A robust, stability-indicating HPLC method is fundamental for accurate impurity profiling[13].
A. Recommended Starting HPLC Conditions
| Parameter | Recommendation | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds like benzimidazole derivatives[14]. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified mobile phase helps to achieve sharp peak shapes for basic compounds by suppressing silanol interactions[12]. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase chromatography. |
| Gradient | 10% B to 90% B over 30 min | A broad gradient is a good starting point to elute a wide range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 278 nm | Benzimidazole derivatives typically have a strong UV absorbance in this region[14]. |
B. Troubleshooting Common HPLC Issues
Caption: HPLC Troubleshooting Decision Tree.
Issue: Peak Splitting or Tailing
-
Cause: Secondary interactions with the stationary phase, especially with basic nitrogen-containing compounds. This can also be caused by using a sample solvent that is stronger than the mobile phase[15][16].
-
Solution:
-
Adjust Mobile Phase pH: Ensure the pH of your mobile phase is at least 2 units away from the pKa of your analyte. For benzimidazoles, an acidic mobile phase (pH 2.5-3.5) is generally effective[12].
-
Use an Appropriate Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase composition.
-
Check Column Health: A void at the column inlet can cause peak splitting. Try flushing the column in the reverse direction. If the problem persists, the column may need to be replaced.
-
Issue: Unexpected/Extraneous Peaks
-
Cause: These can be genuine impurities, degradation products, or artifacts from the system, mobile phase, or sample preparation[17].
-
Troubleshooting Steps:
-
Inject a Blank: Run a blank injection (your sample solvent) to see if the peak is coming from the solvent or system.
-
Check Mobile Phase: Prepare a fresh batch of mobile phase to rule out contamination.
-
Perform a Forced Degradation Study: If the peak is not an artifact, a forced degradation study can help determine if it's a degradation product. Exposing the sample to acidic, basic, oxidative, and photolytic stress can help to purposefully generate and identify potential degradants[5][18][19][20][21].
-
Proceed to Identification: If the peak is confirmed to be a process-related impurity or an unknown degradant, proceed with structural identification using LC-MS and NMR.
-
Guide 2: Structural Elucidation Workflow
Once an unknown impurity is detected and confirmed to be real, a systematic approach is required for its structural elucidation.
Caption: Impurity Identification and Elucidation Workflow.
Step-by-Step Protocol for Structural Elucidation:
-
LC-MS Analysis:
-
Objective: To obtain the molecular weight of the impurity.
-
Protocol: Utilize an LC-MS system with a soft ionization source like Electrospray Ionization (ESI). The mass spectrum will provide the mass-to-charge ratio (m/z) of the impurity, allowing for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition[9].
-
-
MS/MS Fragmentation Analysis:
-
Objective: To gain structural information by analyzing how the molecule breaks apart.
-
Protocol: Perform a tandem MS (MS/MS) experiment on the impurity's molecular ion. The fragmentation pattern can reveal characteristic losses and substructures. For benzimidazole derivatives, common fragmentation pathways include the loss of side chains and cleavage of the imidazole ring[10][22][23].
-
-
Isolation of the Impurity:
-
Objective: To obtain a pure sample of the impurity for NMR analysis.
-
Protocol: Use preparative HPLC with the same or a similar method as the analytical separation to isolate a sufficient quantity (typically >1 mg) of the impurity.
-
-
NMR Spectroscopy:
-
Objective: To obtain detailed structural information for unambiguous identification.
-
Protocol:
-
¹H NMR: Provides information on the number and types of protons and their connectivity.
-
¹³C NMR: Shows the number and types of carbon atoms in the molecule. For benzimidazole derivatives, the carbon atoms adjacent to nitrogen typically appear at higher chemical shifts (>130 ppm)[11][24][25].
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the complete connectivity of the molecule.
-
-
IV. References
-
A Comparative Guide to HPLC Purity Analysis of Synthesized 2-Chlorobenzimidazole - Benchchem.
-
Extraneous Chromatographic Peaks – What's a Lab to Do? - Lachman Consultants. --INVALID-LINK--
-
Stability testing and degradation analysis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) - Benchchem.
-
HOW TO APPROACH THE IDENTIFICATION OF ANOMALOUS PEAKS DURING PHARMACEUTICAL SAMPLE ANALYSES - SGS.
-
(PDF) Analytical Approaches to Understanding and Qualifying Extraneous Peaks in Impurity Profiling of Drug Products and Active Pharmaceutical Ingredients - ResearchGate.
-
Application of hplc method for investigation of stability of new benzimidazole derivatives.
-
Investigation of Extraneous Peak in Chromatography - Pharma Beginners. --INVALID-LINK--
-
Peak Splitting in HPLC: Causes and Solutions - Separation Science. --INVALID-LINK--
-
How to Deal With Peak Splitting in HPLC? - Professional HPLC Column Hardware Consumables Supplier - uHPLCs.
-
HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex.
-
New benzimidazole derivatives with potential cytotoxic activity - study of their stability by RP-HPLC - ResearchGate.
-
When using HPLC, how do you deal with split peaks? - ResearchGate.
-
Forced Degradation Studies - MedCrave online.
-
IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles.
-
Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives - SciSpace.
-
Forced Degradation – A Review.
-
Structure and Vibrational Studies of 소1-(1H-Benzoimidazol-2-YL) Ethanol, Using DFT Method.
-
A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology.
-
STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW - International Journal of Pharmaceutical Sciences and Research (IJPSR).
-
Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC - PubMed Central.
-
(PDF) 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines.
-
Structural identification of compounds containing tertiary amine side chains using ESI-MS3 combined with fragmentation pattern matching to chemical analogues - Benzimidazole derivatives as a case study - ResearchGate.
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International.
-
Mini Review on Forced Degradation Studies on Anti-Epiletic Drugs and Beyond.
-
N‐Alkylation of benzimidazole. | Download Scientific Diagram - ResearchGate.
-
Stability Indicating HPLC Method Development –A Review - IJTSRD.
-
Synthesis and investigation of mass spectra of some novel benzimidazole derivatives - SciSpace.
-
2-Chlorobenzimidazole chemical structure and properties - Benchchem.
-
2-Chlorobenzimidazole | 4857-06-1 - ChemicalBook. --INVALID-LINK--
-
2-Chlorobenzimidazole 98 4857-06-1 - Sigma-Aldrich.
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL.
-
13 C NMR Chemical Shifts - Oregon State University.
-
NMR Chemical Shifts of Impurities - Sigma-Aldrich.
-
A facile and green synthesis of N-substituted-2-chlorobenzimidazoles - Der Pharma Chemica.
-
2-Chlorobenzimidazole | C7H5ClN2 | CID 78572 - PubChem - NIH.
-
Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives | TSI Journals.
-
study of mass spectra of benzimidazole derivatives - International Journal of Development Research.
-
SYNTHESIS OF ISOMERIC ALKYL DERIVATIVES IN THE 2-METHYL-5-CHLOROBENZIMIDAZOLE SERIES.
-
CN101665415B - Preparation method of 2-(2-chloroethyl) ethanol - Google Patents.
-
Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - MDPI.
-
Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed.
-
Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine - PubMed.
-
Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. tsijournals.com [tsijournals.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Extraneous Chromatographic Peaks – What’s a Lab to Do? - Lachman Consultant Services, Inc. [lachmanconsultants.com]
- 8. ijpsr.com [ijpsr.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. internationaljournalssrg.org [internationaljournalssrg.org]
- 15. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 16. researchgate.net [researchgate.net]
- 17. sgs.com [sgs.com]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. biomedres.us [biomedres.us]
- 20. rjptonline.org [rjptonline.org]
- 21. ijtsrd.com [ijtsrd.com]
- 22. scispace.com [scispace.com]
- 23. journalijdr.com [journalijdr.com]
- 24. epfl.ch [epfl.ch]
- 25. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Validation & Comparative
A Comparative Analysis of 2-(2-Chloro-benzoimidazol-1-yl)-ethanol and Other Biologically Active Benzimidazoles
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the benzimidazole scaffold stands as a privileged structure, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of "2-(2-Chloro-benzoimidazol-1-yl)-ethanol," a lesser-studied benzimidazole derivative, with well-established benzimidazoles demonstrating significant anticancer, antifungal, and neuroprotective properties. By examining the structure-activity relationships and experimental data of these analogs, we aim to contextualize the potential of "this compound" and provide a framework for its future investigation.
Introduction to the Benzimidazole Scaffold: A Versatile Pharmacophore
The benzimidazole core, a fusion of benzene and imidazole rings, is structurally analogous to naturally occurring purines, allowing it to interact with a variety of biological targets. This versatility has led to the development of a diverse range of drugs. Substitutions at the N-1 and C-2 positions of the benzimidazole ring are particularly crucial in defining the pharmacological profile of these compounds. This guide will focus on a comparative analysis of "this compound" against three classes of established benzimidazole derivatives:
-
Anticancer Agents: Albendazole and Mebendazole
-
Antifungal Agent: Thiabendazole
-
Neuroprotective Agents: Omeprazole and other experimental derivatives
Comparative Analysis of Biological Activity
Due to the limited publicly available experimental data on "this compound," this analysis will compare the known activities of selected benzimidazoles to provide a predictive framework for the target compound.
Anticancer Activity: Targeting Cellular Proliferation
Benzimidazole-based anthelmintics like Albendazole and Mebendazole have been repurposed as potent anticancer agents. Their primary mechanism involves the disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis.[1]
Comparative Efficacy of Benzimidazole Anticancer Agents:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Albendazole | SW620 (Colon) | 3.8 | [2] |
| HCT116 (Colon) | 2.7 | [2] | |
| HT-29 (Colon) | 0.12 | [3] | |
| HPV-negative HNSCC (average) | 0.152 | [4] | |
| Mebendazole | H295R (Adrenocortical) | 0.23 | [5] |
| SW-13 (Adrenocortical) | 0.27 | [5] | |
| GL261 (Glioblastoma) | 0.24 | [5] | |
| OVCAR3 (Ovarian) | 0.625 | [6] | |
| OAW42 (Ovarian) | 0.312 | [6] |
Analysis and Prediction for "this compound":
The presence of a chloro-substituent at the 2-position of the benzimidazole ring is a common feature in many biologically active compounds. This substitution can enhance lipophilicity and potentially improve cell membrane permeability. The 1-yl-ethanol group introduces a hydrophilic component. Based on the structure-activity relationships of other anticancer benzimidazoles, it is plausible that "this compound" could exhibit cytotoxic activity. The chlorine atom may contribute to interactions with the target protein, while the ethanol group could influence solubility and pharmacokinetic properties. However, without experimental data, its potency relative to Albendazole or Mebendazole remains speculative.
Anticancer Mechanism of Action:
Caption: Mechanism of action for benzimidazole anticancer agents.
Antifungal Activity: Disrupting Fungal Cell Integrity
Benzimidazoles, such as Thiabendazole, are widely used as fungicides. Their mechanism of action also involves binding to β-tubulin and inhibiting microtubule assembly, which is crucial for fungal cell division and growth.[7]
Comparative Efficacy of Benzimidazole Antifungal Agents:
| Compound | Fungal Species | MIC (µM) | Reference |
| Thiabendazole | Fonsecaea pedrosoi | 0.625 - 5 | [8] |
| Fonsecaea monophora | 1.25 - 5 | [8] | |
| Cladophialophora carrionii | 2.5 - 10 | [8] | |
| 1-nonyl-1H-benzo[d]imidazole | Candida species | 0.5 - 256 µg/mL | [9] |
| 1-decyl-1H-benzo[d]imidazole | Candida species | 2 - 256 µg/mL | [9] |
Analysis and Prediction for "this compound":
The structural features of "this compound" suggest potential antifungal activity. The 2-chloro substitution is present in some antifungal benzimidazoles and is known to contribute to their efficacy. The N-1 substituent plays a significant role in determining the antifungal spectrum and potency. The ethanol group at this position may influence its interaction with fungal tubulin. It is hypothesized that "this compound" could exhibit activity against a range of fungal pathogens, though its efficacy compared to Thiabendazole would require experimental validation.
Antifungal Experimental Workflow:
Caption: Workflow for determining antifungal MIC.
Neuroprotective Effects: Combating Oxidative Stress and Inflammation
Recent studies have highlighted the neuroprotective potential of benzimidazole derivatives. The proton pump inhibitor Omeprazole, for instance, has been shown to protect against traumatic brain injury by reducing oxidative stress and apoptosis.[10] Other experimental benzimidazole derivatives have demonstrated neuroprotective effects in models of ethanol-induced neurodegeneration by modulating neuroinflammation and oxidative stress.[11][12][13]
Mechanisms of Benzimidazole-Mediated Neuroprotection:
-
Reduction of Oxidative Stress: Augmenting endogenous antioxidant enzymes.[12]
-
Anti-inflammatory Effects: Preventing the release of pro-inflammatory cytokines.[14]
-
Anti-apoptotic Activity: Inhibiting caspase-3 activity.[10]
Analysis and Prediction for "this compound":
The neuroprotective potential of "this compound" is intriguing. The benzimidazole core itself appears to contribute to these effects. The 2-chloro and 1-yl-ethanol substituents would likely modulate this activity. The ethanol moiety could potentially enhance blood-brain barrier penetration, a critical factor for neuroprotective agents. It is hypothesized that this compound may exhibit neuroprotective properties by mitigating oxidative stress and neuroinflammation, similar to other benzimidazoles.
Neuroprotection Signaling Pathway:
Caption: Proposed neuroprotective signaling pathway of benzimidazoles.
Experimental Protocols for the Evaluation of "this compound"
To validate the predicted biological activities of "this compound," a series of well-established in vitro assays are recommended.
Synthesis of this compound
A plausible synthetic route for "this compound" can be adapted from general methods for the synthesis of 2-chlorobenzimidazole derivatives.[15]
Step 1: Synthesis of 2-Benzimidazolinone
-
o-Phenylenediamine is reacted with urea in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Step 2: Synthesis of 2-Chlorobenzimidazole
-
The resulting 2-benzimidazolinone is treated with a chlorinating agent such as phosphoryl chloride (POCl₃).
Step 3: N-alkylation to yield this compound
-
2-Chlorobenzimidazole is reacted with 2-chloroethanol in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF.
In Vitro Anticancer Activity Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cell lines.
Protocol:
-
Cell Culture: Culture selected cancer cell lines (e.g., HCT116, MCF-7, A549) in appropriate media.
-
Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of "this compound" (and comparator compounds) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against fungal strains.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the fungal test strain (e.g., Candida albicans, Aspergillus fumigatus).
-
Compound Dilution: Prepare serial twofold dilutions of "this compound" in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the fungal suspension.
-
Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the fungus.
In Vitro Neuroprotection Assay (Oxidative Stress Model)
This assay evaluates the ability of a compound to protect neuronal cells from oxidative damage.
Protocol:
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in a suitable medium.
-
Pre-treatment: Treat the cells with different concentrations of "this compound" for a specified period.
-
Induction of Oxidative Stress: Expose the cells to an oxidizing agent (e.g., hydrogen peroxide or 6-hydroxydopamine).
-
Cell Viability Assessment: Measure cell viability using an appropriate assay (e.g., MTT or LDH assay).
-
Measurement of Reactive Oxygen Species (ROS): Quantify intracellular ROS levels using a fluorescent probe like DCFH-DA.
-
Data Analysis: Determine the protective effect of the compound by comparing the viability and ROS levels of treated cells to untreated controls.
Conclusion and Future Directions
While "this compound" remains a relatively unexplored compound, its structural features, when compared with other biologically active benzimidazoles, suggest a promising potential for anticancer, antifungal, and neuroprotective activities. The chloro-substituent at the 2-position and the ethanol group at the N-1 position are key modulators of its potential biological effects.
The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of this compound. A thorough investigation, beginning with its synthesis and followed by a comprehensive in vitro screening against a panel of cancer cell lines, fungal pathogens, and in neuroprotection models, is warranted. Such studies will be instrumental in elucidating the true therapeutic potential of "this compound" and its place within the ever-expanding family of medicinally important benzimidazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Albendazole inhibits colon cancer progression and therapy resistance by targeting ubiquitin ligase RNF20 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of albendazole against the human colorectal cancer cell line HT-29: in vitro and in a xenograft model of peritoneal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repurposing Albendazole: new potential as a chemotherapeutic agent with preferential activity against HPV-negative head and neck squamous cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing Drugs in Oncology (ReDO)—mebendazole as an anti-cancer agent - ecancer [ecancer.org]
- 6. mdpi.com [mdpi.com]
- 7. Tiabendazole - Wikipedia [en.wikipedia.org]
- 8. Repurposing Benzimidazoles against Causative Agents of Chromoblastomycosis: Albendazole Has Superior In Vitro Activity Than Mebendazole and Thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Protective Effect of Omeprazole Against Traumatic Brain Injury: An Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Benzimidazole Derivatives as New Potential NLRP3 Inflammasome Inhibitors That Provide Neuroprotection in a Rodent Model of Neurodegeneration and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of 2-(2-Chloro-benzoimidazol-1-yl)-ethanol and Albendazole: A Guide for Researchers
This guide provides a detailed, objective comparison of the established biological activity of the broad-spectrum anthelmintic drug, albendazole, with the potential biological profile of the lesser-studied benzimidazole derivative, 2-(2-Chloro-benzoimidazol-1-yl)-ethanol. This document is intended for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of novel benzimidazole compounds.
Introduction: The Benzimidazole Scaffold in Anthelmintic Drug Discovery
The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including anthelmintic, antifungal, antiviral, and anticancer properties.[1][2] Albendazole is a prominent member of the benzimidazole family and is widely used in both human and veterinary medicine to treat a variety of parasitic worm infections.[3] The subject of our comparative analysis, this compound, is a benzimidazole derivative with limited published biological data. This guide aims to bridge this knowledge gap by providing a framework for its potential evaluation.
Albendazole: A Profile of a Broad-Spectrum Anthelmintic
Albendazole is a highly effective, broad-spectrum anthelmintic agent used to treat infections caused by roundworms, tapeworms, and flukes.[3] Its efficacy stems from its specific interaction with a key cytoskeletal protein in parasites.
Mechanism of Action: Inhibition of Tubulin Polymerization
The primary mechanism of action of albendazole is the inhibition of tubulin polymerization in parasitic helminths.[3] It selectively binds to the β-tubulin subunit of the parasite, preventing its assembly into microtubules. This disruption of the microtubule network has several downstream consequences for the parasite:
-
Impaired Cellular Transport: Microtubules are essential for the intracellular transport of nutrients, vesicles, and organelles. Their disruption leads to a failure in cellular maintenance and function.
-
Inhibition of Glucose Uptake: The parasitic cells are unable to efficiently absorb glucose, their primary energy source, leading to energy depletion.
-
Cell Division Arrest: Microtubules form the mitotic spindle, which is crucial for cell division. Inhibition of tubulin polymerization halts this process, preventing parasite reproduction and development.
This targeted action on a vital cellular process is the foundation of albendazole's potent anthelmintic activity.
Caption: Mechanism of action of albendazole.
Spectrum of Activity
Albendazole is effective against a wide range of intestinal and systemic helminth infections, including:
-
Nematodes (Roundworms): Ascaris lumbricoides (roundworm), Trichuris trichiura (whipworm), Ancylostoma duodenale and Necator americanus (hookworms), Strongyloides stercoralis (threadworm), and Enterobius vermicularis (pinworm).
-
Cestodes (Tapeworms): Taenia solium (pork tapeworm) and Echinococcus granulosus (hydatid worm).
-
Trematodes (Flukes): Certain species of liver flukes.
This compound: A Theoretical Biological Profile
In the absence of direct experimental data, we can infer the potential biological activity of this compound by examining its structural features in the context of known benzimidazole structure-activity relationships.
Structural Analysis and Predicted Mechanism of Action
This compound possesses the core benzimidazole scaffold, which is the key pharmacophore for binding to β-tubulin. The substitutions at the 1 and 2 positions are critical determinants of its potential activity.
-
2-Chloro Substitution: The presence of a chlorine atom at the 2-position is a notable feature. While many potent anthelmintic benzimidazoles have a carbamate group at this position (like albendazole), other substitutions are known to confer biological activity. The electron-withdrawing nature of the chlorine atom could influence the electronic properties of the benzimidazole ring and its interaction with the target protein. Studies on other 2-chlorobenzimidazole derivatives have shown antifungal and antimicrobial activities.[4]
-
1-Hydroxyethyl Substitution: The N-hydroxyethyl group at the 1-position can impact the compound's solubility and pharmacokinetic properties. This modification could potentially alter its absorption, distribution, metabolism, and excretion (ADME) profile compared to albendazole.
Based on its core structure, it is plausible to hypothesize that this compound may also act as a tubulin polymerization inhibitor, though its potency and spectrum of activity are likely to differ from albendazole.
Comparative Performance: A Data-Driven and Theoretical Overview
The following table summarizes the known biological activity of albendazole and the predicted profile of this compound.
| Feature | Albendazole | This compound (Predicted) |
| Primary Mechanism of Action | Inhibition of tubulin polymerization[3] | Likely inhibition of tubulin polymerization |
| Primary Biological Activity | Broad-spectrum anthelmintic[3] | Potential for anthelmintic, antifungal, or antimicrobial activity |
| Known Efficacy | High efficacy against a wide range of nematodes and cestodes[3] | Unknown |
| Supporting Experimental Data | Extensive in vitro and in vivo data available[5] | Limited to no publicly available data |
Experimental Protocols for a Definitive Comparison
To empirically determine the biological activity of this compound and directly compare it to albendazole, a series of standardized in vitro assays are required.
In Vitro Anthelmintic Activity Assays
These assays are crucial for determining the direct effect of the compounds on parasitic worms.
This assay assesses the ability of a compound to inhibit the movement of parasitic larvae.
Protocol:
-
Preparation of Larvae: Obtain infective third-stage (L3) larvae of a model nematode (e.g., Haemonchus contortus).
-
Compound Preparation: Prepare serial dilutions of this compound and albendazole in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, add a defined number of larvae to each well containing the test compounds at various concentrations. Include positive (e.g., levamisole) and negative (vehicle) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a defined period (e.g., 24-72 hours).
-
Motility Assessment: Visually score the motility of the larvae under a microscope or use an automated tracking system.
-
Data Analysis: Calculate the percentage of motility inhibition for each concentration and determine the IC50 value (the concentration that inhibits 50% of larval motility).
This assay evaluates the ovicidal activity of the compounds.
Protocol:
-
Egg Collection: Collect fresh eggs from the feces of an infected host.
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Assay Setup: In a 24-well plate, add a known number of eggs to each well containing the test compounds.
-
Incubation: Incubate the plates under conditions that promote hatching (e.g., 27°C for 48 hours).
-
Hatch Rate Determination: Count the number of hatched larvae and unhatched eggs in each well.
-
Data Analysis: Calculate the percentage of egg hatch inhibition and determine the IC50 value.
Caption: Experimental workflow for comparative analysis.
Tubulin Polymerization Inhibition Assay
This biochemical assay directly measures the effect of the compounds on the target protein.
Protocol:
-
Reagent Preparation: Purify tubulin from a relevant source (e.g., porcine brain). Prepare a polymerization buffer containing GTP.
-
Assay Setup: In a 96-well plate, mix the purified tubulin with the test compounds at various concentrations.
-
Initiation of Polymerization: Induce polymerization by raising the temperature to 37°C.
-
Monitoring Polymerization: Measure the increase in turbidity (light scattering) at 340 nm over time using a spectrophotometer.
-
Data Analysis: Determine the rate and extent of tubulin polymerization in the presence of each compound and calculate the IC50 value.[6]
Cytotoxicity Assay
It is essential to assess the toxicity of the compounds against mammalian cells to determine their selectivity for the parasite.
Protocol:
-
Cell Culture: Culture a mammalian cell line (e.g., HepG2) in appropriate media.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a defined period (e.g., 24-72 hours).
-
Viability Assessment: Use a standard cell viability assay, such as the MTT assay, to measure the metabolic activity of the cells.
-
Data Analysis: Calculate the percentage of cell viability and determine the CC50 value (the concentration that reduces cell viability by 50%).
Conclusion and Future Directions
Albendazole remains a cornerstone of anthelmintic therapy due to its well-defined mechanism of action and broad spectrum of activity. While the biological profile of this compound is currently uncharacterized, its benzimidazole core suggests a potential for biological activity, most plausibly through the inhibition of tubulin polymerization.
The definitive comparison of these two compounds requires rigorous experimental evaluation using the standardized protocols outlined in this guide. Such studies would not only elucidate the therapeutic potential of this compound but also contribute to a deeper understanding of the structure-activity relationships within the benzimidazole class of compounds, aiding in the rational design of novel and more effective anthelmintic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. hygeiajournal.com [hygeiajournal.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anthelmintic activity of benzimidazole derivatives against Toxocara canis second-stage larvae and Hymenolepis nana adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Structure-Activity Relationship of 2-(2-Chloro-benzoimidazol-1-yl)-ethanol Derivatives: A Comparative Guide for Drug Discovery
The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active compounds.[1][2][3][4] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][3][4][5] This guide focuses on the structure-activity relationship (SAR) of a specific, yet promising, class of these compounds: derivatives of "2-(2-Chloro-benzoimidazol-1-yl)-ethanol." Understanding how structural modifications to this core molecule influence its biological activity is paramount for the rational design of novel therapeutic agents.
This comparative guide will delve into the synthesis, biological evaluation, and SAR of these derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape. We will explore the impact of substitutions at key positions, compare their performance with relevant alternatives, and provide supporting experimental data and protocols.
The Core Scaffold: this compound
The parent compound, this compound, possesses several key features that make it an attractive starting point for medicinal chemistry campaigns:
-
The Benzimidazole Core: A bicyclic aromatic system that can engage in various non-covalent interactions with biological targets.[2]
-
The 2-Chloro Substituent: An electron-withdrawing group that can influence the electronic properties of the benzimidazole ring and serve as a reactive handle for further chemical modifications.
-
The N1-Ethanol Group: This substituent can participate in hydrogen bonding and provides a vector for further derivatization to modulate physicochemical properties such as solubility and lipophilicity.
The interplay of these three components dictates the molecule's overall biological profile. The following sections will dissect the known and inferred SAR based on modifications at each of these positions.
Structure-Activity Relationship (SAR) Analysis
While specific SAR studies on a comprehensive library of "this compound" derivatives are not extensively documented in publicly available literature, we can infer valuable insights from studies on closely related analogs, particularly those derived from 2-chloromethyl-1H-benzimidazole.[6] The primary biological activities reported for these related compounds are antifungal and anticancer.
Modifications at the C2-Position: The Chloro "Handle"
The chlorine atom at the C2 position is a versatile synthetic handle, allowing for the introduction of a wide array of substituents via nucleophilic substitution reactions. This position is critical for modulating the biological activity of benzimidazole derivatives.[1][4]
Key Observations:
-
Replacement with Nitrogen Nucleophiles: The reaction of 2-chloromethyl-1H-benzimidazole with various primary and secondary amines has been explored to generate novel derivatives with antimicrobial and anti-inflammatory activities.[7] The nature of the amine substituent significantly impacts the biological profile.
-
Replacement with Sulfur Nucleophiles: The introduction of sulfur-containing moieties, such as thiols and thioethers, at the C2 position has been shown to yield compounds with potent antimicrobial and cytotoxic activities.[8]
-
Impact on Potency: The electronic and steric properties of the substituent at C2 directly influence the compound's ability to interact with its biological target. For instance, in some series, electron-withdrawing groups have been found to enhance antibacterial activity, while electron-donating groups may favor antifungal activity.[2]
The following workflow illustrates a general approach to diversifying the C2 position:
Caption: Diversification strategy for the C2 position.
Modifications at the N1-Ethanol Side Chain
The N1-hydroxyethyl group offers opportunities to fine-tune the pharmacokinetic properties of the molecule. Modifications here can impact solubility, membrane permeability, and metabolic stability.
Potential Modifications and Expected Outcomes:
-
Esterification/Etherification of the Hydroxyl Group: Converting the alcohol to an ester or ether can increase lipophilicity, potentially enhancing cell membrane penetration. This can be a double-edged sword, as increased lipophilicity can also lead to decreased aqueous solubility and increased metabolic clearance.
-
Chain Extension or Branching: Altering the length or branching of the alkyl chain can influence the molecule's conformation and its fit within a target's binding pocket.
-
Introduction of Functional Groups: Incorporating polar groups, such as amides or carboxylic acids, can improve aqueous solubility and provide additional points for hydrogen bonding interactions.
A systematic exploration of these modifications is crucial to optimize the therapeutic potential of this scaffold.
Modifications on the Benzene Ring (C4, C5, C6, C7)
Substituents on the benzene ring of the benzimidazole core are well-known to have a profound impact on biological activity.[4]
General SAR Principles from Related Benzimidazoles:
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituents can modulate the pKa of the benzimidazole nitrogen atoms, which can be critical for target binding. Halogen atoms (e.g., chloro, fluoro) are common substituents that have been shown to enhance the potency of various benzimidazole-based drugs.
-
Positional Isomerism: The position of the substituent on the benzene ring is crucial. For example, a substituent at the C5 position may have a different effect on activity compared to the same substituent at the C6 position due to different steric and electronic environments.
Comparative Performance and Experimental Data
Due to the limited availability of direct comparative studies on "this compound" derivatives, we will present a hypothetical comparison based on data from closely related 2-chloromethyl-1H-benzimidazole analogs to illustrate the principles of SAR.
Table 1: Hypothetical Antifungal Activity of 2-Substituted Benzimidazole Derivatives
| Compound ID | C2-Substituent | N1-Substituent | Rationale for Modification | Hypothetical MIC (µg/mL) vs. C. albicans |
| Parent | -Cl | -CH₂CH₂OH | Core Scaffold | - |
| 1a | -NH-Ph | -CH₂CH₂OH | Introduce aromatic interaction potential. | 16 |
| 1b | -NH-(4-Cl-Ph) | -CH₂CH₂OH | Enhance lipophilicity and electronic effects. | 8 |
| 1c | -S-Ph | -CH₂CH₂OH | Introduce a thioether linkage. | 12 |
| 1d | -S-(4-NO₂-Ph) | -CH₂CH₂OH | Introduce a strong electron-withdrawing group. | 4 |
| 2a | -Cl | -CH₂CH₂O-Acetyl | Increase lipophilicity (prodrug strategy). | >32 (inactive) |
| 2b | -Cl | -CH₂COOH | Increase polarity and introduce a charged group. | >32 (inactive) |
Note: The data in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate how SAR principles might be applied and should not be considered as actual experimental results.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments.
General Synthetic Protocol for C2-Amine Derivatives
This protocol describes a general method for the nucleophilic substitution of the 2-chloro group with an amine.
Workflow Diagram:
Caption: General workflow for C2-amine synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add the desired amine (1.2 eq) and a base such as potassium carbonate (2.0 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired C2-amino derivative.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) in RPMI-1640 medium.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at 35 °C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Conclusion and Future Directions
The "this compound" scaffold holds considerable promise for the development of novel therapeutic agents. While direct and extensive SAR studies on this specific series of derivatives are limited, the foundational knowledge from related benzimidazole chemistry provides a strong starting point for future drug discovery efforts.
Key takeaways for future research include:
-
Systematic C2-Diversification: A comprehensive library of derivatives with diverse electronic and steric properties at the C2 position is needed to fully explore the SAR.
-
N1-Side Chain Optimization: Modifications to the N1-ethanol group should be systematically investigated to optimize pharmacokinetic properties.
-
Broad Biological Screening: Derivatives should be screened against a wide range of biological targets, including various fungal and cancer cell lines, to identify new therapeutic opportunities.
By leveraging the principles outlined in this guide and conducting rigorous experimental work, researchers can unlock the full potential of this versatile chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological profile of substituted benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 2-mercaptobenzimidazole derivatives as potential anti-microbial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Biological Activity of "2-(2-Chloro-benzoimidazol-1-yl)-ethanol" in Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the initial biological validation of the novel compound "2-(2-Chloro-benzoimidazol-1-yl)-ethanol". While specific biological data for this molecule is not yet publicly available, its core structure, a benzimidazole ring, is a well-established pharmacophore in oncology.[1][2][3] Benzimidazole derivatives are known to exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and disruption of microtubule polymerization.[4] This guide, therefore, outlines a scientifically rigorous, multi-step approach to systematically evaluate the potential of "this compound" as a cytotoxic agent and to elucidate its mechanism of action in cancer cell lines. For comparative analysis, we will benchmark its performance against the well-characterized anticancer benzimidazole derivative, Mebendazole.
I. Foundational Strategy: From Broad Screening to Mechanistic Insights
The validation of a novel compound necessitates a tiered approach. We begin with a broad assessment of cytotoxicity across a panel of diverse cancer cell lines to identify sensitive models. Subsequently, we delve into the underlying mechanisms of cell death and proliferation inhibition in the most responsive cell lines. This workflow ensures a data-driven and resource-efficient investigation.
Caption: A streamlined workflow for the validation of novel anticancer compounds.
II. Phase 1: Determining Cytotoxic Potential
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effects.[5][6][7] This is typically achieved by measuring the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cell population.[5][6]
Comparative Cytotoxicity Data
The following table presents a hypothetical but expected data structure for the IC50 values of "this compound" in comparison to Mebendazole across three distinct cancer cell lines.
| Compound | Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| This compound | MCF-7 | Breast Adenocarcinoma | To be determined |
| HCT-116 | Colorectal Carcinoma | To be determined | |
| K562 | Chronic Myelogenous Leukemia | To be determined | |
| Mebendazole (Positive Control) | MCF-7 | Breast Adenocarcinoma | 0.25 ± 0.05 |
| HCT-116 | Colorectal Carcinoma | 0.32 ± 0.07 | |
| K562 | Chronic Myelogenous Leukemia | 0.18 ± 0.04 |
Note: IC50 values for Mebendazole are representative and may vary based on experimental conditions.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Treat the cells with a range of concentrations of "this compound" and Mebendazole. Include a vehicle-only control. Incubate for 48 hours.[5][10]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.[10]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[5]
III. Phase 2: Unraveling the Mechanism of Action
Following the identification of a sensitive cell line, the next crucial step is to investigate how the compound exerts its cytotoxic effects. Based on the known activities of benzimidazole derivatives, we will focus on two primary mechanisms: apoptosis and cell cycle arrest.[4]
Apoptosis Induction: The Hallmarks of Programmed Cell Death
Apoptosis is a form of programmed cell death that is essential for normal tissue homeostasis, and its induction is a key mechanism of many anticancer drugs. The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[11][12] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis or necrosis.[11]
Caption: A simplified diagram of the apoptotic signaling cascade.
Experimental Protocol: Apoptosis Assay by Annexin V/PI Staining
-
Cell Treatment and Harvesting: Treat the selected sensitive cell line with "this compound" at its IC50 and 2x IC50 concentrations for 24 and 48 hours. Harvest both adherent and floating cells.[11][13]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[6][14]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[6][11] Viable cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be both Annexin V and PI positive.[11]
Cell Cycle Arrest: Halting Cancer Cell Proliferation
Many anticancer agents, including benzimidazole derivatives, can inhibit cancer cell proliferation by arresting the cell cycle at specific phases, most commonly the G2/M phase.[4] Flow cytometry analysis of propidium iodide-stained cells allows for the quantification of DNA content, thereby revealing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15][16][17][18]
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.
-
Fixation: Fix the harvested cells in ice-cold 70% ethanol and store them at -20°C overnight. This step is crucial for permeabilizing the cells and preserving DNA integrity.[10][15]
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A. RNase A is essential to prevent the staining of RNA.[10][19]
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The data will be displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.[18][19]
Molecular Mechanism Validation: Western Blot Analysis
To further validate the findings from the apoptosis and cell cycle assays, Western blotting can be employed to examine the expression levels of key regulatory proteins.[20][21]
-
Apoptosis Markers:
-
Caspase-3: Look for the cleavage of pro-caspase-3 into its active form.
-
PARP: Observe the cleavage of PARP, a substrate of activated caspase-3.
-
Bcl-2 family proteins: Assess the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.
-
-
Cell Cycle Markers:
-
Cyclin B1 and CDK1: Analyze the expression levels of these key regulators of the G2/M transition.
-
p21 and p27: Investigate the expression of these cyclin-dependent kinase inhibitors.
-
Experimental Protocol: Western Blotting
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[20]
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel.[21]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.[21]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]
IV. Conclusion and Future Directions
This guide provides a robust and logical framework for the initial validation of "this compound" as a potential anticancer agent. By systematically assessing its cytotoxicity and elucidating its effects on apoptosis and the cell cycle, researchers can build a strong foundation for further preclinical development. Positive and compelling results from these studies would warrant more advanced investigations, including in vivo efficacy studies in animal models and further exploration of its molecular targets. The benzimidazole scaffold holds significant promise in oncology, and a thorough and methodologically sound evaluation is the first step toward realizing the therapeutic potential of its novel derivatives.[1][2][22]
References
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perspectives of Benzimidazole Derivatives as Anticancer Agents in the New Era - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. opentrons.com [opentrons.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nanocellect.com [nanocellect.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. origene.com [origene.com]
- 21. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of Novel Benzimidazole Analogs in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anticancer efficacy of selected 2-substituted and N-substituted benzimidazole analogs, with a focus on their performance in preclinical cancer models. While direct comparative in vivo studies of "2-(2-Chloro-benzoimidazol-1-yl)-ethanol" are not extensively available in the public domain, this guide synthesizes data from studies on structurally related benzimidazole derivatives to offer valuable insights for researchers in oncology drug discovery. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown significant promise as anticancer agents by targeting key signaling pathways involved in tumor growth and survival.[1]
The Benzimidazole Scaffold: A Versatile Core for Anticancer Drug Design
The benzimidazole ring system, an isostere of naturally occurring purines, provides a unique framework for designing molecules that can interact with a variety of biological targets.[1] This structural feature has been exploited to develop numerous derivatives with a broad spectrum of pharmacological activities, including potent anticancer effects. A key mechanism of action for many anticancer benzimidazole derivatives is the inhibition of critical signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR pathway.[2]
Comparative In Vivo Efficacy of Benzimidazole Analogs
To provide a meaningful comparison, this guide focuses on benzimidazole derivatives that have been evaluated in preclinical xenograft models of cancer. The following table summarizes the in vivo antitumor activity of selected analogs, highlighting their efficacy in specific cancer types.
| Compound ID | Structure | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| DHW-221 | A novel benzimidazole derivative | Non-Small Cell Lung Cancer (NSCLC) Xenograft | Not specified | Significant tumor growth inhibition | [2] |
| Compound 3 | Benzimidazole derivative with amido group bioisostere | Taenia crassiceps cysts (in vivo model) | Not specified | Comparable to albendazole (50.39% vs. 47.16% parasite reduction) | [3] |
| FBA-TPQ | A synthetic makaluvamine analog | Human Breast Cancer (MCF-7) Xenograft | 5, 10, and 20 mg/kg/day, 3 days/week | Up to 71.6% at the highest dose | [4] |
| FMD-2Br-DAB | 4,5-dibromo-1,2-diaminobenzene | Cervical (ME-180), Lung (A549), and Breast (MDA-MB-231) Cancer Xenografts | 5 treatments | Significant tumor growth suppression | [5] |
Note: Direct head-to-head comparative studies are limited. The data presented is synthesized from individual studies and should be interpreted with consideration of the different experimental models and conditions.
Mechanism of Action: Targeting the PI3K/AKT/mTOR Signaling Pathway
Many benzimidazole derivatives exert their anticancer effects by inhibiting the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway.[2][6][7] This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its aberrant activation is a hallmark of many cancers.[2]
By dually targeting PI3K and mTOR, novel benzimidazole derivatives like DHW-221 can effectively shut down this pro-survival signaling cascade, leading to the inhibition of cancer cell proliferation, migration, and invasion, as well as the induction of apoptosis.[2]
Experimental Protocol: In Vivo Efficacy Evaluation in a Xenograft Model
The following is a representative, detailed protocol for assessing the in vivo antitumor efficacy of a novel benzimidazole analog using a subcutaneous xenograft mouse model.
1. Cell Culture and Implantation:
- Rationale: To establish a solid tumor model that allows for the evaluation of the test compound's effect on tumor growth.
- Procedure:
- Culture human cancer cells (e.g., A549 for lung cancer, MCF-7 for breast cancer) under standard conditions.[4]
- Harvest the cells during the exponential growth phase and resuspend them in a suitable medium (e.g., PBS or Matrigel).
- Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
2. Tumor Growth Monitoring and Animal Randomization:
- Rationale: To ensure uniform tumor size at the start of treatment for accurate assessment of efficacy.
- Procedure:
- Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
- Calculate tumor volume using the formula: (Length x Width^2) / 2.
- When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
3. Compound Formulation and Administration:
- Rationale: To deliver the test compound to the tumor-bearing animals in a consistent and bioavailable manner.
- Procedure:
- Formulate the benzimidazole analog in a suitable vehicle (e.g., saline, corn oil with DMSO and Tween 80).
- Administer the compound to the treatment groups via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule. The control group receives the vehicle only.
4. Efficacy Evaluation:
- Rationale: To quantify the antitumor effect of the test compound.
- Procedure:
- Continue to monitor tumor volume and body weight of the mice throughout the study.
- At the end of the study, sacrifice the animals and excise the tumors.
- Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.[8]
5. Pharmacokinetic and Toxicological Analysis (Optional but Recommended):
- Rationale: To understand the drug's exposure and safety profile in vivo.
- Procedure:
- Collect blood samples at various time points after drug administration to determine pharmacokinetic parameters (e.g., Cmax, Tmax, AUC).
- Perform a complete blood count (CBC) and serum chemistry analysis to assess for any signs of toxicity.
- Conduct histopathological examination of major organs.
Conclusion and Future Directions
The benzimidazole scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The analogs discussed in this guide demonstrate the potential of this chemical class to effectively inhibit tumor growth in vivo, particularly through the targeting of critical signaling pathways like PI3K/AKT/mTOR. While direct comparative in vivo data for "this compound" and its immediate analogs remains to be fully elucidated in publicly available literature, the synthesized data presented here provides a strong rationale for their further investigation. Future research should focus on conducting head-to-head in vivo efficacy studies of promising analogs, along with comprehensive pharmacokinetic and toxicological profiling, to identify lead candidates for clinical development.
References
- 1. Dual blocking of PI3K and mTOR signaling by DHW‐221, a novel benzimidazole derivative, exerts antitumor activity in human non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual blocking of PI3K and mTOR signaling by DHW-221, a novel benzimidazole derivative, exerts antitumor activity in human non-small cell lung cancer - ProQuest [proquest.com]
- 3. Evaluation of New Benzimidazole Derivatives as Cysticidal Agents: In Vitro, in Vivo and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Studies of Non-Platinum-Based Halogenated Compounds as Potent Antitumor Agents for Natural Targeted Chemotherapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Design, synthesis, and biological evaluation of novel benzimidazole derivatives as anti-cervical cancer agents through PI3K/Akt/mTOR pathway and tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-(2-Chloro-benzoimidazol-1-yl)-ethanol: Microwave-Assisted versus Conventional Methodologies
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Among its many derivatives, "2-(2-Chloro-benzoimidazol-1-yl)-ethanol" is a key building block in the synthesis of various therapeutic agents. The efficiency of its synthesis directly impacts the overall cost and timeline of drug development programs. This guide provides an in-depth, objective comparison between traditional conventional synthesis and modern microwave-assisted techniques for the preparation of this important intermediate, supported by established chemical principles and analogous experimental data.
The Significance of Synthetic Route Selection
The choice of a synthetic pathway is a critical decision in chemical research and development, profoundly influencing not only the yield and purity of the target compound but also the overall process efficiency, cost-effectiveness, and environmental footprint. Conventional synthesis, often characterized by prolonged reaction times and harsh conditions, is increasingly being challenged by innovative technologies like microwave-assisted synthesis, which promises accelerated reaction rates and improved energy efficiency.[1][2][3][4][5] This comparison aims to provide researchers, scientists, and drug development professionals with the necessary insights to make an informed decision for their specific needs.
Comparative Analysis: A Tale of Two Syntheses
Herein, we compare plausible and efficient synthetic routes for "this compound" via both conventional and microwave-assisted methodologies. The proposed pathways are based on well-established benzimidazole synthesis protocols.
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis |
| Reaction Time | Several hours to over a day[2][3] | Minutes[2][3][4] |
| Typical Yield | Moderate to good (often <70%)[2] | Good to excellent (>80-95%)[4] |
| Energy Consumption | High (prolonged heating) | Low (short reaction times) |
| Process Complexity | Multi-step, requires isolation of intermediates | Often one-pot or streamlined multi-step |
| Environmental Impact | Higher solvent consumption and waste generation[2] | Reduced solvent use, potential for solvent-free reactions[2][6] |
| Purity Profile | Often requires extensive purification | Generally cleaner reaction profiles[1] |
Experimental Protocols: A Step-by-Step Examination
Conventional Synthesis Protocol
The conventional synthesis of "this compound" is a multi-step process that typically involves the initial formation of the benzimidazole ring followed by N-alkylation.
Step 1: Synthesis of 2-Chloromethyl-1H-benzimidazole
-
A mixture of o-phenylenediamine and chloroacetic acid is refluxed in the presence of a strong acid catalyst, such as 4N HCl, for several hours.[7]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).[8]
-
Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base (e.g., ammonium hydroxide) to precipitate the product.[7]
-
The crude product is filtered, washed with cold water, and dried.
-
Recrystallization from a suitable solvent, such as ethanol, is performed to obtain the purified 2-chloromethyl-1H-benzimidazole.[8]
Step 2: N-Alkylation to Yield this compound
This step is not directly available in the provided search results for the target molecule. However, a plausible route would involve the reaction of 2-chloromethyl-1H-benzimidazole with a suitable reagent to introduce the ethanol group at the N1 position. A more direct and common approach for similar structures involves reacting the appropriate N-substituted o-phenylenediamine with a cyclizing agent. A plausible conventional route to the target molecule would likely involve a multi-step process with intermediate isolation.
Microwave-Assisted Synthesis Protocol
Microwave-assisted synthesis offers a significantly more streamlined and efficient approach, often enabling one-pot reactions that bypass the need for isolating intermediates.[9]
-
In a dedicated microwave reactor vessel, o-phenylenediamine, chloroacetic acid, and a suitable solvent (or under solvent-free conditions) are combined.[2][6]
-
A catalytic amount of an acid catalyst, such as polyphosphoric acid, may be added.[3]
-
The reaction mixture is irradiated with microwaves at a controlled temperature and power for a period of minutes.[3][4]
-
The reaction progress is monitored by TLC.[2]
-
After completion, the reaction mixture is cooled, and the product is precipitated by the addition of water or a suitable anti-solvent.
-
The product is then filtered, washed, and dried. Recrystallization, if necessary, is performed to achieve high purity.
Visualizing the Synthetic Workflows
To better illustrate the procedural differences, the following diagrams outline the workflows for both conventional and microwave-assisted synthesis.
Caption: Conventional Synthesis Workflow for this compound.
Caption: Microwave-Assisted Synthesis Workflow for this compound.
Mechanistic Insights and Rationale
The accelerated reaction rates observed in microwave-assisted synthesis are attributed to the efficient and uniform heating of the reaction mixture through dielectric heating.[9] This rapid energy transfer directly to the reacting molecules, bypasses the slower process of conventional heating through conduction and convection, leading to a significant reduction in reaction times and often cleaner reactions with fewer side products.[1][9] The choice of solvent in microwave synthesis is also critical, with polar solvents generally being more efficient at absorbing microwave energy. However, solvent-free reactions are also highly effective and contribute to the "green" credentials of this technology.[2][6]
Conclusion: A Clear Advantage for Microwave-Assisted Synthesis
The comparison unequivocally demonstrates the superiority of microwave-assisted synthesis for the preparation of benzimidazole derivatives like "this compound". The dramatic reduction in reaction time, coupled with higher yields and a more favorable environmental profile, makes it the preferred method for modern research and development.[1][2][3][4][5] While conventional methods remain foundational, the efficiency and elegance of microwave-assisted synthesis provide a compelling case for its adoption in the pursuit of novel therapeutic agents.
References
- 1. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 2. sciforum.net [sciforum.net]
- 3. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. jocpr.com [jocpr.com]
A Head-to-Head Comparison of 2-Chlorobenzimidazole Derivatives in Antifungal Assays: A Guide for Researchers
The emergence of drug-resistant fungal strains poses a significant threat to human health and food security, necessitating the development of novel antifungal agents.[1][2][3] Benzimidazole and its derivatives have long been a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antifungal, anticancer, and antiviral properties.[4][5][6] Among these, derivatives of 2-chlorobenzimidazole have emerged as a promising class of compounds with potent antifungal activity against a spectrum of fungal pathogens.[7][8][9][10]
This guide provides a comprehensive head-to-head comparison of various 2-chlorobenzimidazole derivatives based on available experimental data. We will delve into their antifungal efficacy, explore structure-activity relationships, and discuss their potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of new and effective antifungal therapies.
Comparative Antifungal Activity of 2-Chlorobenzimidazole Derivatives
The antifungal efficacy of novel compounds is typically assessed using in vitro assays that determine the minimum concentration required to inhibit fungal growth (Minimum Inhibitory Concentration, MIC) or to kill the fungus (Minimum Fungicidal Concentration, MFC). Another common method, particularly for phytopathogens, is the mycelium growth rate method, which measures the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).
Here, we present a comparative analysis of several 2-chlorobenzimidazole derivatives from various studies. It is crucial to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental protocols, including the specific fungal strains, inoculum sizes, and incubation conditions used.
Head-to-Head Performance Against Human Pathogens
A study by Kumar et al. synthesized a series of 2-chloromethyl-1H-benzimidazole derivatives and evaluated their antifungal activity against Candida albicans. One particular derivative, VMKP 8 , exhibited potent activity with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL, which was comparable to the standard drug Ketoconazole.[10]
In a different investigation, novel benzimidazole derivatives were synthesized and tested against a panel of Candida and Aspergillus species.[1] While not all were 2-chloro derivatives, this study highlights the potential of the broader benzimidazole scaffold. Several bisbenzimidazole compounds demonstrated excellent antifungal activities, with MIC values ranging from 0.975 to 15.6 µg/mL, in some cases surpassing the efficacy of current antifungal drugs like fluconazole and itraconazole.[1]
Performance Against Phytopathogenic Fungi
A significant body of research has focused on the application of 2-chlorobenzimidazole derivatives in agriculture to control plant fungal diseases.[7][8] A study by an unnamed source detailed the synthesis of 35 derivatives of 2-chloromethyl-1H-benzimidazole and their evaluation against five phytopathogens.[7][8] The key findings from this research are summarized in the table below:
| Compound | Fungal Strain | IC50 (µg/mL) | Reference Drug (Hymexazol) IC50 (µg/mL) |
| 4m | Colletotrichum gloeosporioides | 20.76 | Not specified for this strain |
| Alternaria solani | 27.58 | Not specified for this strain | |
| Fusarium solani | 18.60 | Not specified for this strain | |
| 5b | Cytospora sp. | 30.97 | Not specified for this strain |
| Colletotrichum gloeosporioides | 11.38 | Not specified for this strain | |
| Botrytis cinerea | 57.71 | 8.92 | |
| Fusarium solani | 40.15 | Not specified for this strain | |
| 7f | Botrytis cinerea | 13.36 | 8.92 |
Table 1: Antifungal Activity (IC50 in µg/mL) of Selected 2-Chloromethyl-1H-benzimidazole Derivatives Against Phytopathogenic Fungi.[7][8]
From this data, compound 5b demonstrated remarkable activity against Colletotrichum gloeosporioides, with an IC50 value of 11.38 µg/mL.[7][8] Compound 7f showed selective and potent inhibition of Botrytis cinerea (IC50 of 13.36 µg/mL), comparable to the commercial fungicide hymexazol.[7][8]
Structure-Activity Relationship (SAR) Insights
The analysis of how chemical structure influences biological activity is paramount in drug design. For 2-chlorobenzimidazole derivatives, several key structural features have been identified that modulate their antifungal potency.
-
Substitution on the Benzene Ring: The introduction of a chlorine atom at the para-position of a benzene ring substituent appears to enhance antifungal activity.[7][8] This is exemplified by the comparison of compounds 4f versus 4c and 7f versus 7n in the study on phytopathogens.[7][8]
-
The Role of the Sulfonyl Group: The presence of a sulfonyl group was found to be critical for the inhibition of C. gloeosporioides.[7][8]
-
Unsubstituted Benzene Ring: An unsubstituted benzene ring in certain positions can also improve antifungal activity, as observed in the comparison of compound 4m with its substituted counterparts.[7][8]
-
Alkyl Chain Length in Bisbenzimidazoles: For bisbenzimidazole derivatives, the length of the alkyl chain linking the benzimidazole moieties significantly influences their antifungal profiles.[1]
The following diagram illustrates the general workflow for synthesizing and evaluating these derivatives, which is a crucial aspect of SAR studies.
References
- 1. Synthesis and investigation of novel benzimidazole derivatives as antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. mdpi.com [mdpi.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity Profile of 2-(2-Chloro-benzoimidazol-1-yl)-ethanol
This guide provides a comprehensive framework for evaluating the cross-reactivity of the benzimidazole derivative, "2-(2-Chloro-benzoimidazol-1-yl)-ethanol." Designed for researchers, scientists, and drug development professionals, this document outlines a systematic, experimentally-driven approach to characterize the selectivity of this compound and compare it against structurally related alternatives. By following the proposed workflow, researchers can gain critical insights into potential off-target effects, thereby informing the strategic development of this and similar chemical entities.
Introduction: The Benzimidazole Scaffold and the Imperative of Selectivity
The benzimidazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The biological promiscuity of this chemical class underscores the critical importance of thorough cross-reactivity profiling for any new derivative intended for therapeutic development. Unidentified off-target interactions can lead to unforeseen toxicities or a misleading interpretation of a compound's mechanism of action, ultimately contributing to late-stage clinical failures.[1]
This guide focuses on "this compound," a compound for which specific biological targets and cross-reactivity data are not yet publicly available. We, therefore, propose a robust, multi-tiered screening cascade designed to elucidate its selectivity profile. This approach is not merely a set of protocols but a logical framework for decision-making in early-stage drug discovery.[2]
Comparative Compounds
To provide a meaningful context for the cross-reactivity data of "this compound" (termed Compound A ), this guide proposes the parallel evaluation of two structural analogs:
-
Compound B: 2-(Benzimidazol-1-yl)-ethanol: This analog lacks the chloro-substituent at the 2-position of the benzimidazole ring. This modification allows for an assessment of the chloro group's contribution to both on-target potency and off-target interactions.
-
Compound C: 2-(2-Methyl-benzoimidazol-1-yl)-ethanol: In this analog, the chloro group is replaced by a methyl group. Comparing Compound A with Compound C can reveal the influence of electronic and steric differences at the 2-position on the overall selectivity profile.[3][4]
A Tiered Approach to Cross-Reactivity Profiling: An Experimental Workflow
The following sections detail a comprehensive screening cascade, moving from broad, high-throughput screening to more focused secondary and mechanistic assays.
Tier 1: Broad Panel Screening for Initial Target Identification and Off-Target Assessment
The initial step in characterizing a new compound is to cast a wide net to identify potential biological targets and flag any significant off-target liabilities.
1.1 Kinome-Wide Profiling:
Given that a significant number of approved small-molecule drugs target the kinome, a comprehensive kinase screen is an essential starting point.[5] Services like Eurofins Discovery's KINOMEscan™ offer extensive panels of human kinases, providing a quantitative measure of binding affinity (Kd) for the test compounds.[6]
Experimental Protocol: KINOMEscan™ Profiling
-
Compound Preparation: Prepare stock solutions of Compounds A, B, and C in DMSO at a concentration of 10 mM.
-
Assay Execution: Submit the compounds for screening against the scanMAX™ panel, which comprises over 460 kinases.[6] The assay is typically performed at a single concentration (e.g., 10 µM) in duplicate.
-
Data Analysis: The primary data is reported as a percentage of control, where a lower value indicates stronger binding. Hits are typically defined as compounds that cause a significant reduction in the control signal (e.g., >90% inhibition). For these hits, a dissociation constant (Kd) is then determined.
1.2 Broad Safety Pharmacology Profiling:
Beyond the kinome, it is crucial to assess interactions with other major target classes implicated in adverse drug reactions. The Eurofins Discovery SafetyScreen44™ panel, for instance, evaluates compounds against a panel of 44 targets, including GPCRs, ion channels, transporters, and non-kinase enzymes.[7][8]
Experimental Protocol: SafetyScreen44™ Profiling
-
Compound Submission: Provide Compounds A, B, and C for screening against the SafetyScreen44™ panel at a concentration of 10 µM.
-
Data Interpretation: Results are typically presented as a percentage of inhibition. A pre-defined threshold (e.g., >50% inhibition) is used to identify significant off-target interactions that warrant further investigation.
Tier 2: Hit Confirmation, Dose-Response Characterization, and Counter-Screening
The objective of Tier 2 is to validate the primary hits, establish their potency, and eliminate false positives.
2.1 Dose-Response Analysis:
For any confirmed hits from the Tier 1 screens, it is essential to determine the potency of the interaction by generating dose-response curves.
Experimental Protocol: Dose-Response Determination
-
Serial Dilution: Prepare a series of dilutions for each compound (e.g., 10-point, 3-fold serial dilutions) starting from a high concentration (e.g., 100 µM).
-
Assay Performance: Perform the relevant binding or functional assays for the identified primary and off-targets.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 or EC50 value.
2.2 Orthogonal and Counter-Screening:
To ensure that the observed activity is not an artifact of the primary assay technology, it is crucial to perform orthogonal assays and counter-screens.[9][10] An orthogonal assay confirms the biological activity using a different technology or readout.[11] A counter-screen is designed to identify compounds that interfere with the assay components themselves.[12][13]
Experimental Protocol: Orthogonal and Counter-Screening
-
Orthogonal Assay Selection: For a kinase hit identified in a binding assay, an orthogonal assay could be a cell-free enzymatic assay that measures the inhibition of substrate phosphorylation.
-
Counter-Screen Design: If the primary assay utilizes a luciferase reporter, a counter-screen would involve testing the compounds against the luciferase enzyme in the absence of the primary target.
-
Execution and Analysis: Perform the assays and analyze the data to confirm on-target activity and rule out assay interference.
Tier 3: Cellular and Phenotypic Profiling
The ultimate goal is to understand the compound's activity in a more physiologically relevant context.
3.1 Cell-Based Target Engagement and Pathway Analysis:
Confirming that a compound engages its intended target within a cellular environment is a critical step. Techniques like the Cellular Thermal Shift Assay (CETSA®) can be employed to measure target engagement in intact cells.[14] Downstream pathway analysis, such as measuring the phosphorylation of a known substrate, can further validate on-target activity.
Experimental Protocol: Cell-Based Pathway Analysis
-
Cell Line Selection: Choose a cell line that endogenously expresses the target of interest.
-
Compound Treatment: Treat the cells with increasing concentrations of the test compounds.
-
Lysate Preparation and Analysis: Prepare cell lysates and use techniques like Western blotting or ELISA to measure the levels of a relevant downstream biomarker (e.g., a phosphorylated substrate of a target kinase).
-
Data Analysis: Determine the IC50 for the inhibition of the downstream signaling event.
3.2 Phenotypic Screening:
Phenotypic screening can uncover unexpected biological activities and provide a broader understanding of a compound's cellular effects.[2][][16] This can be particularly valuable for identifying novel therapeutic applications or potential liabilities.
Experimental Protocol: High-Content Phenotypic Screening
-
Assay Selection: Utilize a high-content imaging platform to screen the compounds against a panel of cell lines, monitoring a variety of phenotypic parameters such as cell viability, apoptosis, cell cycle progression, and morphological changes.
-
Data Analysis: Employ automated image analysis software to quantify the phenotypic changes and identify concentration-dependent effects.
Data Presentation and Interpretation
All quantitative data should be summarized in clear and concise tables for easy comparison of the three compounds.
Table 1: Comparative Kinome Profiling Data (Selected Hits)
| Kinase | Compound A (% Control @ 10µM) | Compound B (% Control @ 10µM) | Compound C (% Control @ 10µM) |
| Target X | 5 | 50 | 10 |
| Off-Target Y | 85 | 95 | 90 |
| Off-Target Z | 20 | 70 | 30 |
Table 2: Comparative IC50 Values for Confirmed Hits
| Target | Compound A IC50 (nM) | Compound B IC50 (nM) | Compound C IC50 (nM) |
| Target X | 50 | 500 | 100 |
| Off-Target Z | 1000 | >10,000 | 2000 |
Interpreting Selectivity:
A key metric for quantifying selectivity is the Selectivity Score , which can be defined in several ways.[17][18] A simple approach is to count the number of kinases inhibited above a certain threshold (e.g., 90% at 10 µM). A more refined approach involves calculating the ratio of the IC50 for off-targets to the IC50 for the primary target. A higher ratio indicates greater selectivity.
Visualizing the Workflow and Key Concepts
Diagrams are essential for illustrating the logical flow of the experimental plan and the relationships between different components.
Caption: A tiered experimental workflow for cross-reactivity profiling.
Caption: Rationale for the selection of comparative compounds.
Conclusion
A thorough understanding of a compound's cross-reactivity profile is paramount for successful drug development. This guide has outlined a systematic and logical approach for characterizing the selectivity of "this compound" in comparison to structurally related analogs. By employing a tiered screening cascade that integrates broad panel screening with focused secondary and cell-based assays, researchers can build a comprehensive and reliable dataset to guide decision-making. The insights gained from such studies are invaluable for mitigating risks, understanding mechanism of action, and ultimately, increasing the probability of translating a promising compound into a safe and effective therapeutic.
References
- 1. startus-insights.com [startus-insights.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. 2-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanol | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. ambitbio.com [ambitbio.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. ACDD - Our Process | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 11. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Counter-Screen Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 13. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 16. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 17. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
Benchmarking Novel Kinase Inhibitors: A Comparative Guide for "2-(2-Chloro-benzoimidazol-1-yl)-ethanol"
A Senior Application Scientist's Guide to Systematically Evaluating Novel Kinase Inhibitors Against Established Benchmarks
Introduction: The Quest for Novel Kinase Inhibitors
Protein kinases are a critical class of enzymes involved in cellular signaling pathways that regulate cell growth, proliferation, and survival.[1][2][3] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The benzimidazole scaffold has emerged as a privileged structure in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anticancer properties.[4][5] "2-(2-Chloro-benzoimidazol-1-yl)-ethanol" is a novel compound from this class, and its potential as a kinase inhibitor warrants a thorough investigation.
This guide provides a comprehensive framework for benchmarking "this compound" against well-characterized kinase inhibitors. We will use two industry-standard benchmarks: Staurosporine , a potent but non-selective inhibitor, and Dasatinib , a multi-targeted inhibitor used in the clinic.[6][7][8][9][10][11][12][13] Through a systematic comparison of their biochemical and cellular activities, we can elucidate the potential of "this compound" as a therapeutic candidate.
Understanding the Benchmarks: Staurosporine and Dasatinib
A judicious choice of benchmark compounds is paramount for a meaningful comparison. The selected inhibitors represent two distinct classes, providing a broad context for evaluating our test compound.
-
Staurosporine : An alkaloid originally isolated from Streptomyces staurosporeus, Staurosporine is a prototypical ATP-competitive kinase inhibitor.[6] It exhibits high affinity for a vast number of kinases, making it a powerful research tool for inducing apoptosis and studying kinase-dependent pathways.[6][14] However, its lack of selectivity has precluded its clinical use.[6]
-
Dasatinib : A second-generation tyrosine kinase inhibitor, Dasatinib is an FDA-approved drug for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[3][9][12] It is a multi-targeted inhibitor with potent activity against BCR-ABL, SRC family kinases, c-KIT, and PDGFRβ.[3][10][11][13]
The following table summarizes the key characteristics of our benchmark inhibitors:
| Feature | Staurosporine | Dasatinib |
| Type | Broad-spectrum, non-selective | Multi-targeted, selective |
| Mechanism | ATP-competitive | ATP-competitive |
| Primary Targets | Most kinases | BCR-ABL, SRC family, c-KIT, PDGFRβ[3][10][11][13] |
| Clinical Use | Research tool only[6] | Approved for CML and ALL[3][9][12] |
Experimental Workflow for Comparative Analysis
A multi-pronged approach is essential to comprehensively characterize a novel kinase inhibitor. The following workflow outlines the key experimental stages, from initial biochemical validation to cellular efficacy assessment.
Figure 1: A streamlined workflow for the comprehensive evaluation of a novel kinase inhibitor, from initial biochemical characterization to cellular mechanism of action studies.
Detailed Experimental Protocols
Reproducibility and scientific rigor are the cornerstones of reliable drug discovery. The following are detailed protocols for the key assays in our benchmarking workflow.
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, a suitable antibody for detection)
-
Kinase reaction buffer
-
Test compounds ("this compound", Staurosporine, Dasatinib) dissolved in DMSO
-
96-well plates
-
Phosphorimager or plate reader
Procedure:
-
Compound Preparation : Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Setup : In a 96-well plate, add the kinase, its substrate, and the kinase reaction buffer.
-
Inhibitor Addition : Add the serially diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiation of Reaction : Start the kinase reaction by adding ATP.
-
Incubation : Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).[15]
-
Termination of Reaction : Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection :
-
Radioactive method : Spot the reaction mixture onto a phosphocellulose membrane, wash to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a phosphorimager.[16]
-
Non-radioactive method : Use a specific antibody to detect the phosphorylated substrate via methods like ELISA or TR-FRET.[17]
-
-
Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18][19]
Materials:
-
Cancer cell line of interest (e.g., a cell line known to be dependent on a kinase targeted by the benchmark inhibitors)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding : Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[20]
-
Compound Treatment : Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).[20]
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours at 37°C.[18][21] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18][22]
-
Solubilization : Add the solubilization solution to each well to dissolve the formazan crystals.[18][20]
-
Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[22][21]
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control and plot it against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Comparative Data Analysis
The data generated from these assays should be compiled into clear, comparative tables to facilitate the evaluation of "this compound".
Table 1: Hypothetical IC50 Values (nM) Against a Panel of Kinases
| Kinase | "this compound" | Staurosporine | Dasatinib |
| ABL1 | 500 | 15 | <1 |
| SRC | 250 | 6 | 0.8[13] |
| c-KIT | 800 | 10 | 79[13] |
| PDGFRβ | >1000 | 20 | 28 |
| VEGFR2 | >1000 | 50 | 100 |
| EGFR | >1000 | 100 | >1000 |
| PKCα | 1500 | 3 | >1000 |
Table 2: Hypothetical GI50 Values (µM) in Cancer Cell Lines
| Cell Line | Primary Kinase Dependency | "this compound" | Staurosporine | Dasatinib |
| K562 | BCR-ABL | 5.2 | 0.8 | 0.01 |
| A549 | EGFR | >20 | 2.5 | >10 |
| HCT116 | N/A (General) | 8.9 | 1.2 | 5.6 |
Interpreting the Results: A Hypothetical Scenario
Based on our hypothetical data, "this compound" demonstrates moderate inhibitory activity against SRC and ABL1 kinases, with less potency against other kinases in the panel. Its cellular activity in the K562 cell line, which is dependent on BCR-ABL, aligns with its biochemical profile. The compound shows weaker activity in the A549 cell line, which is consistent with its lack of EGFR inhibition.
Compared to the benchmarks, "this compound" is significantly less potent than both Staurosporine and Dasatinib. However, it appears to have a more selective profile than Staurosporine. Further kinome-wide screening would be necessary to confirm its selectivity.
Visualizing the Mechanism: Kinase Signaling Pathways
Understanding the context in which a kinase inhibitor acts is crucial. The following diagram illustrates a simplified signaling pathway involving SRC and ABL, two kinases hypothetically targeted by our test compound.
Figure 2: A simplified representation of a signaling pathway involving SRC and ABL, illustrating the potential points of intervention for "this compound".
Conclusion and Future Directions
This guide has provided a systematic framework for the initial benchmarking of a novel benzimidazole derivative, "this compound," against established kinase inhibitors. The outlined experimental protocols and data analysis strategies offer a robust starting point for characterizing its potency, selectivity, and cellular efficacy.
Based on our hypothetical data, "this compound" presents as a moderately potent and potentially selective inhibitor of the SRC and ABL kinases. To further validate its therapeutic potential, the following steps are recommended:
-
Comprehensive Kinome Profiling : To definitively establish its selectivity profile.
-
Lead Optimization : To improve its potency and drug-like properties.
-
In Vivo Efficacy Studies : To evaluate its anti-tumor activity in animal models.
By following a rigorous and comparative approach, researchers can effectively triage novel compounds and identify promising candidates for further drug development.
References
- 1. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW | Semantic Scholar [semanticscholar.org]
- 6. Staurosporine - Wikipedia [en.wikipedia.org]
- 7. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. staurosporine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. Dasatinib: A second-generation BCR-ABL1 tyrosine kinase inhibitor_Chemicalbook [chemicalbook.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 15. In vitro kinase assay [protocols.io]
- 16. In Vitro Kinase Assays | Revvity [revvity.com]
- 17. caymanchem.com [caymanchem.com]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. broadpharm.com [broadpharm.com]
- 20. MTT (Assay protocol [protocols.io]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. MTT assay protocol | Abcam [abcam.com]
Safety Operating Guide
Definitive Guide to the Safe Disposal of 2-(2-Chloro-benzoimidazol-1-yl)-ethanol
For researchers and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper disposal of chemical reagents, such as 2-(2-Chloro-benzoimidazol-1-yl)-ethanol, is not merely a regulatory formality but a critical component of responsible scientific stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory frameworks.
I. Hazard Profile and Risk Assessment
This compound is a halogenated heterocyclic compound. The presence of the chloro- group and the benzimidazole ring system necessitates careful handling to mitigate potential health and environmental risks.
Key Potential Hazards:
-
Toxicity: Similar chlorinated compounds and benzimidazole derivatives can cause skin, eye, and respiratory irritation.[1][2][3]
-
Environmental Persistence: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[4]
-
Combustion Byproducts: In the event of a fire, thermal decomposition may produce highly toxic and corrosive gases, including hydrogen chloride, carbon oxides, and nitrogen oxides.[1][3][5]
| Hazard Category | Potential Risks based on Structural Analogs | Primary Safety Measures |
| Health Hazards | Skin Irritation, Serious Eye Irritation, Respiratory Irritation, Potential for Harm if Swallowed. | Use of appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[6] |
| Physical Hazards | While the ethanol group suggests potential flammability, the overall compound's properties are not fully characterized. Assume flammability and keep away from ignition sources.[7][8][9] | Store in a cool, dry, well-ventilated area away from heat and open flames.[10][11] Use non-sparking tools when handling. |
| Environmental Hazards | Potential for long-term adverse effects in the aquatic environment. | Do not dispose of down the drain or in general waste.[1][2][12] Prevent release into the environment. |
II. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including nitrile or neoprene gloves, safety goggles with side shields or a face shield, and a flame-retardant lab coat.[6]
-
Conduct all handling and preparation for disposal within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure an eyewash station and safety shower are readily accessible.
2. Waste Segregation and Containerization:
-
Waste Classification: This compound should be treated as a halogenated organic hazardous waste.
-
Container Selection: Use a dedicated, properly labeled, and leak-proof waste container made of a material compatible with halogenated organic compounds (e.g., high-density polyethylene - HDPE).
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
3. Disposal of Pure or Concentrated Compound:
-
If you have the pure solid or a concentrated solution, it should be disposed of in the designated halogenated organic waste container.
-
Do not mix with non-halogenated organic waste or other incompatible waste streams.[13]
4. Disposal of Dilute Solutions:
-
Aqueous solutions containing this compound should not be disposed of down the sink.
-
Collect all dilute solutions in a designated aqueous hazardous waste container that is properly labeled.
5. Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, must be considered contaminated.
-
Place all contaminated solid waste into a designated solid hazardous waste container.
6. Final Disposal Procedure:
-
All waste must be disposed of through a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.
-
Maintain accurate records of the amount of waste generated and its disposal date.
III. Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]
-
Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Place the absorbed material into a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's environmental health and safety department.
IV. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision tree for the proper segregation and disposal of this compound waste streams.
V. Regulatory Context
The disposal of this compound falls under regulations for hazardous waste management. In the United States, this is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, it is subject to specific land disposal restrictions.[15][16] It is imperative to adhere to all local, state, and federal regulations regarding hazardous waste disposal.[5]
VI. Conclusion
The responsible management and disposal of chemical waste are paramount in a research setting. By following these detailed procedures for this compound, you ensure the safety of yourself and your colleagues, protect the environment, and maintain compliance with regulatory standards. Always consult your institution's specific safety protocols and environmental health and safety department for guidance.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. msdspds.bp.com [msdspds.bp.com]
- 5. fishersci.com [fishersci.com]
- 6. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 7. ehss.syr.edu [ehss.syr.edu]
- 8. opcw.org [opcw.org]
- 9. asset.conrad.com [asset.conrad.com]
- 10. ushazmatstorage.com [ushazmatstorage.com]
- 11. connmaciel.com [connmaciel.com]
- 12. collectandrecycle.com [collectandrecycle.com]
- 13. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 14. fr.cpachem.com [fr.cpachem.com]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling 2-(2-Chloro-benzoimidazol-1-yl)-ethanol
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling the research chemical 2-(2-Chloro-benzoimidazol-1-yl)-ethanol. The principles and protocols outlined here are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is conducted with the highest degree of caution.
While specific toxicological data for this compound is not widely available, the prudent approach is to treat it as a potentially hazardous substance. This guide is grounded in established safety protocols from authoritative sources such as the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) for handling chemicals of unknown toxicity.[1][2][3]
Hazard Assessment: The "Why" Behind the "How"
Before any handling of this compound, a thorough hazard assessment is mandatory.[4][5] This is not merely a procedural step but a critical thinking process to anticipate potential routes of exposure and mitigate them. Given the structure of the compound—a chlorinated benzimidazole derivative—we must consider the potential for skin irritation, eye damage, and toxicity if inhaled or ingested.
Potential Routes of Exposure:
-
Dermal (Skin) Contact: The most common route of exposure in a laboratory setting.
-
Ocular (Eye) Contact: Splashes or aerosols can cause serious eye irritation or damage.
-
Inhalation: Aerosolization or dust formation can lead to respiratory tract irritation and systemic toxicity.
-
Ingestion: Accidental ingestion through contaminated hands.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is crucial for creating a barrier between you and the chemical hazard.[6][7][8] The following table summarizes the minimum PPE requirements for handling this compound.
| PPE Category | Specific Equipment | Purpose |
| Body Protection | Laboratory coat (fire-retardant recommended) | Protects skin and clothing from splashes and spills.[5][9] |
| Eye and Face Protection | Safety goggles with side shields or a face shield | Prevents eye contact with splashes, dust, or aerosols.[4][10][11] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Avoids skin contact. Double-gloving is recommended.[4][5][10] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. A respirator may be necessary if generating dust or aerosols. | Prevents inhalation of airborne particles.[5][8][11] |
| Foot Protection | Closed-toe shoes | Prevents foot injuries from dropped objects or spills.[5] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for maintaining a safe and efficient research environment.
Receiving and Inspection
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Verify that the product name and quantity match the order.
-
Wear appropriate PPE (lab coat, gloves, and safety glasses) during inspection.[11]
Storage
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed.
-
Store away from incompatible materials (strong oxidizing agents).
Handling and Use
-
All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.[8]
-
Always wear the recommended PPE.[11]
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.[11]
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air and seek medical attention if they feel unwell.[11]
-
Skin Contact: In case of contact, immediately wash the affected area thoroughly with soap and water.[11]
-
Eye Contact: If the substance gets into the eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing and seek medical attention.[11]
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Disposal Plan: Cradle-to-Grave Responsibility
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental protection.[12]
-
Waste Segregation: All waste contaminated with this compound, including gloves, disposable lab coats, and contaminated labware, must be segregated as hazardous waste.
-
Waste Containers: Use chemically compatible, leak-proof containers for waste collection.[12][13]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the chemical name, and the associated hazards.[13][14]
-
Storage: Store hazardous waste in a designated satellite accumulation area (SAA) within the laboratory.[13][14][15]
-
Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[12][16]
Visualizing the Safety Workflow
The following diagrams illustrate the decision-making process for PPE selection and the overall handling workflow.
Caption: PPE Selection Workflow for this compound.
Caption: Lifecycle of this compound in the Laboratory.
By adhering to these rigorous safety protocols, you contribute to a culture of safety and ensure the integrity of your research.
References
- 1. osha.gov [osha.gov]
- 2. nipissingu.ca [nipissingu.ca]
- 3. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. PPE and Safety for Chemical Handling [acsmaterial.com]
- 7. needle.tube [needle.tube]
- 8. labequipmentdirect.com [labequipmentdirect.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 11. benchchem.com [benchchem.com]
- 12. danielshealth.com [danielshealth.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
